1-Methyl-5-nitro-1H-indazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-nitroindazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCBDQKSMZLREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Methyl-5-nitro-1H-indazol-3-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-5-nitro-1H-indazol-3-amine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound (CAS No. 73105-48-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data to offer field-proven insights into the utility of this heterocyclic compound as a valuable building block in modern chemical research.
Introduction to a Privileged Scaffold
This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole core is widely recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] The specific substitution pattern of this molecule—an amine at the 3-position, a nitro group at the 5-position, and a methyl group at the N-1 position—creates a unique electronic and steric profile, making it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. This guide will elucidate the key chemical characteristics that underpin its utility.
Synthesis and Structural Elucidation
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a logical and efficient pathway can be constructed based on established methodologies for analogous indazole derivatives. The proposed synthesis is a two-step process involving the formation of the core indazole ring followed by selective N-methylation.
Proposed Synthetic Pathway
The synthesis initiates with the cyclization of a substituted benzonitrile to form the 3-amino-5-nitroindazole scaffold, which is subsequently methylated at the N-1 position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Nitro-1H-indazol-3-amine [2]
-
Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in n-butanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to 110°C and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature to allow for precipitation.
-
Filter the resulting solid, wash with a cold solvent (e.g., dichloromethane), and dry under vacuum to yield 5-Nitro-1H-indazol-3-amine.
Step 2: Synthesis of this compound [3]
-
In a clean, dry reaction flask, dissolve 5-Nitro-1H-indazol-3-amine (1.0 eq) in a suitable solvent such as acetone.
-
Add methyl carbonate (2.0 eq) as the methylating agent.
-
Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).
-
Heat the mixture to reflux and stir for 12-20 hours.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the final product. Purification can be achieved via recrystallization.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Proper storage in a cool, dry, and dark environment is crucial to maintain its integrity.[4]
| Property | Value | Source |
| CAS Number | 73105-48-3 | [4] |
| Molecular Formula | C₈H₈N₄O₂ | [4] |
| Molecular Weight | 192.18 g/mol | [4] |
| Appearance | Expected to be a light brown to orange solid | [2] |
| Storage | 2-8°C, sealed, dry, protected from light | [4] |
Spectroscopic Profile (Predicted)
While comprehensive, published spectral data for this specific molecule is limited, its structure allows for the confident prediction of key spectroscopic features. Researchers performing characterization should anticipate the following signals.
| Technique | Predicted Features | Rationale |
| ¹H NMR | Aromatic Region (3H): Three distinct signals between 7.0-9.0 ppm. Amine (2H): A broad singlet (NH₂). Methyl (3H): A sharp singlet around 4.0-4.2 ppm (N-CH₃). | The aromatic protons are in different electronic environments due to the substituents. The N-methyl group is characteristic and typically appears in this region. |
| ¹³C NMR | Aromatic Carbons: 6 signals in the aromatic region (approx. 110-150 ppm). Methyl Carbon: 1 signal in the aliphatic region (approx. 30-35 ppm). | The molecule has 8 unique carbons. The N-methyl carbon will be distinct from the sp² hybridized ring carbons. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z 193.07. | The molecular ion peak corresponding to the protonated molecule is the primary signal expected in ESI-MS. |
| Infrared (IR) | N-H Stretch: 3300-3500 cm⁻¹ (amine). C-H Stretch: 2850-3000 cm⁻¹ (methyl). NO₂ Stretch: Asymmetric and symmetric bands around 1550 cm⁻¹ and 1350 cm⁻¹. | These stretches are characteristic of the primary amine, methyl, and nitro functional groups present in the molecule. |
Reactivity and Chemical Profile
The chemical behavior of this compound is dictated by the interplay of its three key functional groups. The methylation at the N-1 position simplifies its reactivity profile compared to the unsubstituted parent by preventing tautomerization and reactions at that site.
Caption: Functional group analysis of this compound.
-
The 3-Amino Group: This exocyclic amine is a primary nucleophilic site. It can readily undergo reactions such as acylation to form amides, alkylation, or serve as a building block in coupling reactions.
-
The 5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety deactivates the fused benzene ring towards electrophilic aromatic substitution. Its most significant synthetic utility lies in its ability to be reduced to a 5-amino group.[1] This transformation opens up a new reactive site, enabling the synthesis of a wide array of derivatives, such as sulfonamides and carbamates, which have shown antimicrobial properties in related systems.[5]
-
The Indazole Core: The heterocyclic ring system is generally stable but can participate in various metal-catalyzed cross-coupling reactions, depending on the other substituents and reaction conditions.
Applications in Research and Drug Development
This compound is not an end-product therapeutic but rather a strategic intermediate for accessing novel chemical matter. Its value lies in the synthetic handles it provides.
-
Scaffold for Medicinal Chemistry: The broader 5-nitroindazole framework has been explored for a range of biological activities. Derivatives have demonstrated potential as trichomonacidal, antichagasic, and antineoplastic agents.[6] This compound serves as a starting point for generating libraries of analogs to probe these activities further.
-
Intermediate for Complex Synthesis: The orthogonal reactivity of the 3-amino and 5-nitro groups is a key asset. The nitro group can be reduced to an amine, and this new amino group can be functionalized independently of the original 3-amino group, allowing for the construction of complex, multi-functionalized molecules.
-
Probe Development: The indazole scaffold is known to interact with targets in the central nervous system and enzymes like Indoleamine-2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[1] This molecule provides a foundation for designing chemical probes to study these biological systems.
Safety and Handling
-
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.[7]
-
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential as a synthetic intermediate. Its defined regiochemistry, coupled with the distinct and orthogonal reactivity of its amino and nitro functional groups, makes it a valuable tool for medicinal chemists and researchers. By leveraging the known biological relevance of the indazole scaffold, this molecule provides a robust starting point for the development of novel probes and therapeutic candidates.
References
- 1. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 2. 3-Amino-5-nitroindazole | 41339-17-7 [amp.chemicalbook.com]
- 3. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Methyl-5-nitro-1H-indazol-3-amine (CAS 73105-48-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-5-nitro-1H-indazol-3-amine (CAS Number: 73105-48-3), a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore, and the introduction of a nitro group at the 5-position, coupled with methylation and amination, confers specific physicochemical and biological properties. This document details the molecular structure, physicochemical characteristics, a proposed synthetic pathway, and an in-depth discussion of the potential biological activities and mechanisms of action of this compound, with a particular focus on its relevance in the context of antiparasitic drug discovery. Standardized protocols for its characterization and biological evaluation are also presented to facilitate further research and development.
Introduction: The Significance of the Nitroindazole Scaffold
The indazole ring system is a bicyclic heteroaromatic compound that has garnered substantial attention in the field of drug discovery due to its versatile biological activities.[1] Various substituted indazoles have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antidiabetic agents.[1] The 1H-indazole-3-amine moiety, in particular, is recognized as an effective hinge-binding fragment in kinase inhibitors, a crucial class of oncology drugs.[1]
The introduction of a nitro group onto the indazole core, specifically at the 5-position, is a key structural modification. Nitro-heterocyclic compounds are a cornerstone in the treatment of parasitic infections, with their mechanism of action often linked to the bioreduction of the nitro group within the target organism.[2][3] This process can lead to the generation of reactive nitrogen species that induce cytotoxic effects through oxidative stress and damage to cellular macromolecules. This established precedent places 5-nitroindazole derivatives, including this compound, as promising candidates for the development of novel antiparasitic agents.
This guide aims to consolidate the available technical information on this compound and to provide a scientifically grounded framework for its further investigation and application in research and drug development.
Molecular Structure and Physicochemical Properties
This compound is a small molecule with a well-defined structure that dictates its chemical behavior and biological interactions.
Structural Characterization
The core of the molecule is an indazole ring, which is a fused system of a benzene ring and a pyrazole ring. The key substituents that define its identity are:
-
A methyl group at the N1 position of the pyrazole ring.
-
A nitro group at the C5 position of the benzene ring.
-
An amine group at the C3 position of the pyrazole ring.
Figure 1: Chemical structure of this compound with IUPAC numbering.
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental protocols, including solvent selection for reactions and bioassays, as well as for computational modeling studies.
| Property | Value | Source |
| CAS Number | 73105-48-3 | [Multiple Sources] |
| Molecular Formula | C₈H₈N₄O₂ | [Multiple Sources] |
| Molecular Weight | 192.18 g/mol | [Multiple Sources] |
| IUPAC Name | This compound | [Multiple Sources] |
| Appearance | Solid (Orange to red) | [ChemicalBook] |
| Purity | Typically ≥95% | [Multiple Sources] |
| SMILES | CN1C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=N1)N | [Biosynth] |
| InChI Key | WVCBDQKSMZLREY-UHFFFAOYSA-N | [Sigma-Aldrich] |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves a multi-step process starting from a commercially available substituted benzonitrile.
Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of 1H-5-nitroindazol-3-amine (Precursor):
-
To a solution of 2-fluoro-5-nitrobenzonitrile in a suitable solvent such as n-butanol, add hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 1H-5-nitroindazol-3-amine. The rationale for this step is the nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.
-
-
N-Methylation of the Indazole Ring:
-
Suspend the precursor, 1H-5-nitroindazol-3-amine, in an appropriate polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a suitable base, for example, anhydrous potassium carbonate (K₂CO₃), to deprotonate the indazole nitrogen.
-
To the resulting mixture, add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (DMS) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product, this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. While specific spectra for this compound are not publicly available, the expected data can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene ring (typically in the range of δ 7.5-9.0 ppm), a singlet for the N-methyl protons (around δ 4.0 ppm), and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances corresponding to the eight carbon atoms, including the aromatic carbons, the C3 carbon bearing the amine group, and the N-methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ at m/z 193.07, consistent with the molecular formula C₈H₈N₄O₂. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and strong asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, with the retention time dependent on the column and mobile phase used. |
Biological Activity and Therapeutic Potential
The primary therapeutic potential of this compound lies in its classification as a 5-nitroindazole derivative, a class of compounds with demonstrated antiparasitic properties.
Antiparasitic Activity
Research has shown that various 5-nitroindazole derivatives exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[3][4] This activity is often superior to or comparable with the current clinical drugs, nifurtimox and benznidazole. The mechanism of action is believed to be analogous to these drugs, involving the enzymatic reduction of the nitro group within the parasite.
Figure 3: Proposed reductive activation pathway of 5-nitroindazoles in parasitic cells.
This reductive activation leads to the formation of highly reactive radical species and other intermediates that induce oxidative stress, disrupt cellular machinery, and ultimately lead to parasite death.[4] Given its structural features, it is highly probable that this compound acts as a pro-drug that undergoes a similar activation process in susceptible parasites.
Other Potential Applications
In addition to its antiparasitic potential, the 5-nitroindazole scaffold has been investigated for other therapeutic applications, including:
-
Anticancer Activity: Some derivatives have shown moderate antineoplastic activity against various cancer cell lines.[3]
-
Trichomonacidal Activity: Remarkable activity against Trichomonas vaginalis has been reported for certain 5-nitroindazole compounds.[3]
Experimental Protocols for Evaluation
To further elucidate the therapeutic potential of this compound, a series of standardized in vitro and in vivo experiments are recommended.
In Vitro Antiparasitic Assay (Trypanosoma cruzi)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against different life stages of T. cruzi.
Methodology:
-
Culture of Parasites: Culture epimastigotes of a reference T. cruzi strain in a suitable liquid medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Assay:
-
Seed a 96-well microplate with epimastigotes at a density of 1 x 10⁶ parasites/mL.
-
Add the serially diluted compound to the wells. Include wells with parasites and medium only (negative control), and wells with a reference drug like benznidazole (positive control).
-
Incubate the plates at 28°C for 72 hours.
-
-
Quantification of Growth Inhibition:
-
Add a resazurin-based reagent to each well and incubate for a further 4-6 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To assess the toxicity of the compound against a mammalian cell line to determine its selectivity index (SI).
Methodology:
-
Cell Culture: Culture a mammalian cell line (e.g., L929 fibroblasts or Vero cells) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Assay:
-
Seed a 96-well plate with the mammalian cells and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate for 24-48 hours.
-
-
Quantification of Viability: Use a standard cell viability assay, such as the MTT or resazurin assay, to determine the percentage of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the Selectivity Index (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Safety and Handling
Based on available Material Safety Data Sheet (MSDS) information, this compound should be handled with appropriate precautions.
-
Hazards: The compound is considered harmful if swallowed and may cause skin and eye irritation. [ChemicalBook]
-
Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C. [Multiple Sources]
Conclusion
This compound is a heterocyclic compound with significant potential, particularly in the field of antiparasitic drug discovery. Its structural similarity to other biologically active 5-nitroindazoles suggests that it is a promising candidate for further investigation. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its biological evaluation. Future research should focus on the validation of its synthesis, comprehensive characterization, and a thorough assessment of its efficacy and mechanism of action in relevant biological systems. The insights gained from such studies will be invaluable for the potential development of this compound into a novel therapeutic agent.
References
An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-nitro-1H-indazol-3-amine
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-Methyl-5-nitro-1H-indazol-3-amine, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences. It details a robust and efficient two-step synthetic pathway, commencing with the formation of the 5-nitro-1H-indazol-3-amine core, followed by a regioselective N1-methylation. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
The indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. The specific substitution pattern of this compound, featuring a methyl group at the N1 position, a nitro group at the C5 position, and an amino group at the C3 position, renders it a highly versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The strategic placement of these functional groups allows for a multitude of subsequent chemical transformations, making it a valuable asset in the drug discovery pipeline.
This guide will elucidate a practical and scalable synthetic route to this important molecule, focusing on the chemical logic behind each step to empower researchers with a deep understanding of the process.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach. The primary disconnection is at the N1-methyl bond, leading back to the key intermediate, 5-nitro-1H-indazol-3-amine. This intermediate, in turn, can be synthesized from a commercially available and appropriately substituted benzene derivative.
Diagram 1: Retrosynthetic Analysis
Caption: A simplified retrosynthetic pathway for this compound.
This strategy is advantageous as it utilizes a convergent approach, building the core heterocyclic system first and then introducing the methyl group in the final step. This sequence avoids potential complications of carrying the methyl group through the cyclization reaction.
Synthesis of the Key Intermediate: 5-Nitro-1H-indazol-3-amine
The synthesis of 5-nitro-1H-indazol-3-amine is efficiently achieved through the cyclization of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the activated fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring system.
Mechanism of Formation
The reaction is initiated by the nucleophilic attack of hydrazine on the electron-deficient aromatic ring at the position of the fluorine atom. The strong electron-withdrawing effect of the nitro and cyano groups facilitates this substitution. The resulting intermediate then undergoes an intramolecular addition of the terminal amino group of the hydrazine moiety to the cyano group, followed by tautomerization to yield the stable aromatic indazole ring.
Diagram 2: Proposed Reaction Mechanism for the Formation of 5-Nitro-1H-indazol-3-amine
Caption: The mechanistic pathway for the synthesis of the indazole intermediate.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-5-nitrobenzonitrile | 166.11 | 1.0 g | 6.02 mmol |
| Hydrazine hydrate (~80%) | 50.06 | 420 µL | ~7.22 mmol |
| n-Butanol | 74.12 | 20 mL | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) and n-butanol (20 mL).
-
Stir the mixture at room temperature to dissolve the starting material.
-
Carefully add hydrazine hydrate (420 µL, ~7.22 mmol) to the solution.
-
Heat the reaction mixture to 110 °C and maintain this temperature with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane to the mixture to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold dichloromethane, and dry under vacuum to afford 5-nitro-1H-indazol-3-amine as a solid.[1]
Expected Yield: 84%
Characterization Data (as reported in the literature):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.89 (d, 1H), 8.05 (dd, 1H), 7.34 (d, 2H), 5.98 (s, 2H).[1]
Regioselective N1-Methylation
The final step in the synthesis is the regioselective methylation of 5-nitro-1H-indazol-3-amine at the N1 position. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and the regioselectivity of alkylation is highly dependent on the reaction conditions.
Controlling Regioselectivity: The Rationale
The N1- and N2-anions of the indazole ring are in equilibrium. The N1-substituted product is generally the thermodynamically more stable isomer, while the N2-substituted product is often the kinetically favored one. To achieve high selectivity for the desired N1-methylated product, conditions that favor thermodynamic control are employed. This typically involves the use of a strong, non-nucleophilic base to fully deprotonate the indazole, allowing the system to reach equilibrium, followed by the addition of the methylating agent.
Sodium hydride (NaH) is an excellent choice of base for this purpose as it irreversibly deprotonates the indazole, forming the sodium salt. The use of an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is also crucial.
Diagram 3: N1 vs. N2 Methylation of Indazole
Caption: Regioselectivity in the methylation of the indazole ring system.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from general procedures for the N1-alkylation of indazoles. Optimization may be required for this specific substrate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1.0 mmol scale) | Moles |
| 5-Nitro-1H-indazol-3-amine | 178.14 | 178 mg | 1.0 mmol |
| Sodium hydride (60% dispersion in oil) | 24.00 (as NaH) | 44 mg | 1.1 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10 mL | - |
| Methyl iodide | 141.94 | 69 µL | 1.1 mmol |
| Saturated aqueous ammonium chloride | - | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (44 mg, 1.1 mmol) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-nitro-1H-indazol-3-amine (178 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of 5-nitro-1H-indazol-3-amine to the sodium hydride suspension at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases and a clear solution or fine suspension of the sodium salt is formed.
-
Cool the mixture back down to 0 °C and add methyl iodide (69 µL, 1.1 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a suggested starting point for elution) to yield this compound.
Safety Precautions:
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Hydrazine hydrate is corrosive and toxic. Handle with appropriate safety measures.
Characterization and Data
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet corresponding to the N-methyl protons (typically around 3.5-4.0 ppm), along with the aromatic protons of the indazole ring. |
| ¹³C NMR | Appearance of a signal for the N-methyl carbon, in addition to the signals for the indazole core. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₈H₈N₄O₂ (192.18 g/mol ). |
| IR Spec. | Characteristic peaks for N-H stretching (of the amino group), C-H stretching, N-O stretching (of the nitro group), and aromatic C=C stretching. |
Conclusion
This technical guide has outlined a reliable and well-precedented two-step synthesis of this compound. The synthesis of the key intermediate, 5-nitro-1H-indazol-3-amine, is achieved in high yield from readily available starting materials. The subsequent regioselective N1-methylation, while requiring careful control of reaction conditions, provides a clear pathway to the desired product. The principles and protocols detailed herein are intended to provide researchers with a solid foundation for the synthesis of this valuable building block and to facilitate its application in the development of novel therapeutic agents.
References
A Technical Guide to the Physicochemical Characteristics of Nitroindazole Derivatives
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
Nitroindazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antiparasitic, antineoplastic, and antimicrobial properties.[1][2][3] Their therapeutic potential is fundamentally linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of properties such as lipophilicity, ionization state (pKa), and aqueous solubility is not merely an academic exercise; it is a critical prerequisite for successful drug design, enabling the optimization of lead compounds to enhance bioavailability and efficacy while minimizing toxicity.[4][5][6]
This guide provides an in-depth exploration of the core physicochemical characteristics of nitroindazole derivatives. Moving beyond a simple listing of properties, we will delve into the underlying structural and electronic factors that dictate these characteristics, provide field-proven experimental protocols for their determination, and explain the causal reasoning behind key methodological choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to accelerate the translation of promising nitroindazole-based compounds from the bench to the clinic.
Chapter 1: The Indazole Nucleus and the Influence of the Nitro Group
The physicochemical nature of a nitroindazole derivative is a direct consequence of the interplay between the indazole core and its substituents, most notably the nitro (-NO₂) group. The indazole ring itself is an aromatic heterocyclic system containing two nitrogen atoms, which can exist in different tautomeric forms, influencing its properties.[7]
The introduction of a nitro group dramatically alters the electronic landscape of the molecule. As one of the strongest electron-withdrawing groups used in medicinal chemistry, the -NO₂ group exerts its influence through two primary mechanisms:[8][9][10]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds.
-
Resonance Effect (-M): The nitro group can delocalize electron density from the ring onto itself, further decreasing the electron density on the indazole system.
The position of the nitro group (e.g., at C4, C5, C6, or C7) is a critical determinant of the molecule's overall properties.[11][12] This regiochemical placement dictates the extent of electronic perturbation, which in turn modulates the molecule's pKa, dipole moment, and susceptibility to metabolic processes.[13] For instance, a nitro group positioned to maximize resonance delocalization will have a more profound impact on the acidity of the N-H proton than one where such effects are limited.
Chapter 2: Lipophilicity (logP/logD) - The Key to Membrane Permeation
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design. It is quantified as the partition coefficient (logP) for neutral species or the distribution coefficient (logD) for ionizable species at a specific pH. This parameter dictates a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic breakdown.
Authoritative Insight: Why Lipophilicity Matters
An optimal lipophilicity range (typically logD at pH 7.4 between 1 and 3) is often sought. Compounds that are too hydrophilic struggle to cross the lipid bilayers of cell membranes, leading to poor absorption. Conversely, excessively lipophilic compounds may exhibit poor aqueous solubility, become sequestered in fatty tissues, show high plasma protein binding (reducing the free drug concentration), and are often more susceptible to metabolism by cytochrome P450 enzymes.
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
This protocol describes the gold-standard shake-flask method for determining the distribution coefficient at physiological pH.
Step-by-Step Methodology:
-
Solvent Preparation (Causality): Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This crucial step prevents volume changes during the experiment, ensuring the measured concentrations reflect the true equilibrium partitioning.
-
Compound Preparation: Prepare a concentrated stock solution of the nitroindazole derivative in a suitable solvent like DMSO (e.g., 10 mM).
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.
-
Spiking: Add a small aliquot of the stock solution to the vial (e.g., 10 µL), ensuring the final co-solvent concentration is minimal (<1%) to avoid affecting the partitioning behavior.
-
Equilibration (Causality): Seal the vial and shake it on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient period (2 to 24 hours) to ensure equilibrium is reached. The time required should be determined empirically for a new class of compounds.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g for 10 minutes) to achieve complete separation of the two phases.
-
Quantification (Causality): Carefully sample a known volume from both the aqueous and the n-octanol layers. Quantify the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.[14][15] A standard calibration curve is required for accurate quantification.
-
Calculation: Calculate the logD using the formula: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Data Summary: Lipophilicity of Nitroindazoles
| Compound | logP/logD | Comments | Source |
| 7-Nitroindazole | 1.8 (logP) | A moderately lipophilic parent scaffold. | [16] |
| Substituted 5-Nitroindazoles | Variable | Lipophilicity is modulated by the nature of other substituents. Alkyl or aryl groups typically increase logP. | [3] |
Chapter 3: Ionization Constant (pKa) - The Determinant of Charge
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For nitroindazoles, the primary ionizable proton is typically the one on the indazole nitrogen (N-H), which is acidic. The strong electron-withdrawing nature of the nitro group increases the acidity (lowers the pKa) of this proton compared to unsubstituted indazole.
Authoritative Insight: Why pKa Matters
A compound's pKa dictates its charge state in different biological compartments. The pH of the stomach (~1.5-3.5), small intestine (~6.0-7.4), and blood (~7.4) varies significantly. The charge state profoundly influences solubility (ionized forms are generally more soluble) and permeability (neutral forms are generally more membrane-permeable), a concept explained by the pH-partition hypothesis.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Step-by-Step Methodology:
-
Sample Preparation (Causality): Dissolve a precise amount of the nitroindazole derivative in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent like methanol or DMSO is often required. The ionic strength of the solution should be kept constant with a background electrolyte (e.g., 0.15 M KCl) to minimize activity coefficient variations.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated, high-precision pH electrode to monitor the pH.
-
Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M KOH) using an automated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis (Causality): Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve. Specialized software is used to analyze the curve, especially for complex cases or when co-solvents are used, by fitting the data to the Henderson-Hasselbalch equation and correcting for the co-solvent effect to determine the aqueous pKa.
Data Summary: pKa of Nitroindazoles
| Compound | pKa | Comments | Source |
| 7-Nitroindazole | 10.03 | The N-H proton is weakly acidic. | [17] |
| Other Nitroindazoles | Variable | The pKa will vary based on the position and electronic nature of other substituents on the ring. | [13] |
Chapter 4: Aqueous Solubility - The Foundation for Absorption
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that limits drug absorption from the gastrointestinal tract and presents challenges for intravenous formulation.
Authoritative Insight: Why Solubility Matters
For oral drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility is a leading cause of failure in drug development. Thermodynamic solubility represents the true equilibrium value and is the most relevant measure for drug discovery.
Experimental Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid nitroindazole derivative to a vial containing a buffer of known pH (e.g., PBS at pH 7.4). The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration (Causality): Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours). This ensures that the system reaches thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation (Causality): Separate the undissolved solid from the solution. This must be done carefully to avoid disturbing the equilibrium. Centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter (e.g., PVDF) are common methods.
-
Quantification: Dilute the clear supernatant and analyze its concentration using a validated HPLC-UV or LC-MS method against a standard curve.[6]
-
Reporting: The result is reported as the solubility in units such as µg/mL or µM.
Data Summary: Aqueous Solubility of Nitroindazoles
| Compound | Aqueous Solubility (pH 7.4) | Comments | Source |
| 7-Nitroindazole | >24.5 µg/mL | This indicates at least moderate solubility for the parent compound. | [16] |
| Highly Substituted Derivatives | Can be very low | Solubility often decreases as lipophilicity and molecular weight increase. | [18] |
Chapter 5: Synthesis, Purification, and Final Considerations
The accuracy of all physicochemical data is contingent on the purity of the test compound. The synthesis of nitroindazole derivatives often involves the nitration of an indazole precursor or the construction of the ring from a nitrated starting material.[7][19]
Crucial Validation Steps:
-
Purification: Following synthesis, rigorous purification, typically via column chromatography or recrystallization, is mandatory to isolate the desired regioisomer and remove impurities.[7]
-
Characterization: The structure and purity of the final compound must be unequivocally confirmed using techniques like NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC analysis to determine purity (ideally >95%).[19][20]
Impurities, such as regioisomers or starting materials, can have vastly different physicochemical properties and will lead to erroneous and misleading data, potentially derailing a drug discovery project.
Conclusion
The physicochemical characteristics of nitroindazole derivatives are a complex but predictable function of their molecular structure. The potent electron-withdrawing nature of the nitro group, combined with the influence of its position and other substituents, governs the critical properties of lipophilicity, pKa, and solubility. A disciplined, empirical approach to measuring these parameters, using validated protocols as outlined in this guide, is essential. This foundational knowledge empowers medicinal chemists to rationally design and optimize nitroindazole derivatives, transforming biologically active hits into viable drug candidates with desirable pharmacokinetic profiles.
References
- 1. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions [mdpi.com]
- 8. Why does NO₂ group show its effect only at ortho? - askIITians [askiitians.com]
- 9. svedbergopen.com [svedbergopen.com]
- 10. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. The position of the nitro group affects the mutagenicity of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. rroij.com [rroij.com]
- 16. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2942-42-9 CAS MSDS (7-Nitroindazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. mdpi.com [mdpi.com]
- 19. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Indazole Moiety
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Though rare in nature, synthetic compounds built upon the indazole core exhibit a remarkable breadth of pharmacological activities, making them a focal point for drug discovery programs.[1][3] This versatility stems from the indazole nucleus's unique electronic properties and its ability to be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic characteristics to optimize interactions with biological targets.[4]
From anti-inflammatory agents like Bendazac and Benzydamine to a growing arsenal of targeted cancer therapies, the indazole scaffold is at the heart of numerous FDA-approved drugs.[1][5] This guide provides a technical overview of substituted indazole compounds, covering key synthetic strategies, diverse biological applications with a focus on oncology, structure-activity relationships, and a look at exemplary indazole-based therapeutics.
Part 1: Synthetic Strategies for Accessing the Indazole Core
The construction of the indazole ring system and the introduction of substituents are critical first steps in the development of novel therapeutics. A variety of synthetic methods have been developed, each with its own advantages regarding substrate scope, regioselectivity, and reaction conditions.
Common Synthetic Routes
Classical and modern synthetic approaches provide a robust toolbox for chemists. Key strategies include:
-
Jacobsen Indazole Synthesis: A traditional method involving the cyclization of o-hydrazinobenzoic acids.
-
Cadogan-Sundberg Reaction: This involves the reductive cyclization of 2-nitrobenzylamines or related compounds, often using phosphites.[6]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods frequently employ palladium catalysis for C-N and C-C bond formation to build the indazole core or add substituents.[1]
-
Cascade Reactions: One-pot procedures that form multiple bonds in a single sequence offer efficiency and are increasingly popular for generating molecular complexity.[7]
Experimental Protocol: A General Procedure for N1-Alkylation
The selective functionalization of the indazole nitrogen atoms is crucial for modulating pharmacological activity. Below is a representative protocol for N1-alkylation, a common step in the synthesis of many indazole-based drugs.
Objective: To selectively introduce an alkyl or benzyl group at the N1 position of a 3-aminoindazole intermediate.
Materials:
-
3-Aminoindazole (1 equivalent)
-
Potassium hydroxide (KOH), powdered (1.5 equivalents)
-
Appropriate alkyl or benzyl halide (e.g., 3-cyanobenzyl chloride) (1.1 equivalents)
-
Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate and water for workup
-
Anhydrous sodium sulfate for drying
Procedure:
-
Reaction Setup: To a solution of 3-aminoindazole in DMSO, add powdered potassium hydroxide. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add the alkyl/benzyl halide to the reaction mixture dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N1-substituted 3-aminoindazole.[8]
Part 2: Diverse Biological Activities of Substituted Indazoles
The true power of the indazole scaffold lies in the vast range of biological activities its derivatives possess.[2] While their applications are broad, a significant focus in recent years has been on the development of kinase inhibitors for cancer therapy.[9]
Indazole derivatives have demonstrated a wide spectrum of pharmacological effects, including:
A Deep Dive into Oncology: Indazoles as Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cell signaling pathways controlling growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indazole core has proven to be an exceptional scaffold for designing potent and selective kinase inhibitors.[12]
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[13][14] Several indazole-based drugs, most notably Axitinib, function by potently inhibiting VEGFR tyrosine kinases.[13][15]
-
Axitinib (Inlyta®): An FDA-approved drug for advanced renal cell carcinoma (RCC), Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[13][16][17] By binding to the ATP-binding site of these receptors, it blocks downstream signaling, thereby inhibiting the proliferation and migration of endothelial cells required for angiogenesis.[13][15]
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[18][19] In tumors with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP creates a "synthetic lethality," leading to the accumulation of catastrophic DNA damage and cell death.[18][20]
-
Niraparib (Zejula®): An oral, selective PARP-1 and PARP-2 inhibitor, Niraparib is approved for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[1][21] It works by both inhibiting the enzymatic activity of PARP and by "trapping" the PARP enzyme on damaged DNA, which is highly cytotoxic to cancer cells.[19][22]
Part 3: Structure-Activity Relationships (SAR)
Understanding how chemical modifications to the indazole scaffold affect biological activity is paramount for rational drug design.[23][24] SAR studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Key SAR insights for indazole-based kinase inhibitors often revolve around:
-
N1-Substitution: The substituent at the N1 position frequently interacts with the solvent-exposed region of the kinase ATP-binding pocket. Modifying this group can significantly impact potency and selectivity.[8][23]
-
C3-Substitution: The C3 position is often a key interaction point, with various groups being used to form hydrogen bonds or other interactions within the hinge region of the kinase.
-
C4, C5, C6, C7-Substitution: Substituents on the benzene ring portion of the scaffold can modulate physical properties like solubility and cell permeability, as well as fine-tune interactions with the target protein. For example, studies on CCR4 antagonists found that methoxy or hydroxyl groups at C4 were potent, while only small groups were tolerated at C5, C6, or C7.[8][23]
| Compound/Class | Target Kinase(s) | Key Structural Features & SAR Insights | IC50 (nM) |
| Axitinib | VEGFR-1, -2, -3 | N1-methyl group, C3-vinylpyridine moiety for hinge binding. Highly selective for VEGFR family.[15] | 0.1 - 0.3 |
| Niraparib | PARP-1, PARP-2 | N1-piperidine ring is crucial for activity. The overall structure fits into the NAD+ binding pocket of PARP.[20][21] | PARP-1: 3.8, PARP-2: 2.1 |
| Pazopanib | VEGFR, PDGFR, c-Kit | N-methyl group on the indazole. The pyrimidine substituent at C3 is key for multi-kinase inhibitory activity.[1] | VEGFR-2: 30 |
| Entrectinib | ALK, TRK A/B/C | 3-aminoindazole core. The large, complex substituent at the N1 position drives potent inhibition of target kinases.[1] | ALK: 12 |
Conclusion and Future Perspectives
The substituted indazole scaffold has solidified its position as a cornerstone of modern medicinal chemistry. Its synthetic tractability and pharmacological versatility have led to the successful development of numerous drugs, particularly in the field of oncology.[1][25] The ability to create vast libraries of indazole derivatives and screen them against various biological targets ensures that this privileged structure will continue to yield novel therapeutic agents.[26][27]
Future research will likely focus on developing indazole derivatives with novel mechanisms of action, improved selectivity profiles to reduce off-target effects, and the ability to overcome drug resistance.[25] The exploration of indazoles as inhibitors for emerging targets, such as PKMYT1 kinase or PI3Kδ, highlights the ongoing potential of this remarkable scaffold to address unmet medical needs.[28][29]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole Derivatives [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. journal.hep.com.cn [journal.hep.com.cn]
- 11. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Axitinib - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. urology-textbook.com [urology-textbook.com]
- 19. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 22. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitroindazole Nucleus: A Historical and Technical Guide to its Enduring Legacy in Medicinal Chemistry
Abstract
The nitroindazole scaffold, a heterocyclic framework of enduring interest, has carved a significant niche in the landscape of medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and core scientific attributes of nitro-substituted indazoles. From their early synthetic explorations to their contemporary applications as sophisticated tools in drug discovery, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic methodologies, dissect their unique mechanism of action as bioreductive agents, and survey their therapeutic applications, including their roles as antiparasitic and anticancer agents, and as probes for hypoxic tissues. This guide is designed to be a definitive resource, blending historical context with practical, field-proven insights and detailed experimental protocols.
A Century of Discovery: The Historical Trajectory of Nitroindazoles
The journey of the indazole ring system began in the late 19th century, with Emil Fischer credited for the first synthesis of the parent indazole ring in the 1880s.[1] However, the exploration of its nitro-substituted derivatives, which would unlock a wealth of pharmacological activity, gained significant momentum in the early 20th century. Pioneers in heterocyclic chemistry, including Jacobson, Huber, and Auwers, laid the groundwork for indazole synthesis in the early 1900s through methods like the cyclization of N-nitroso-o-toluidines.[1] These early endeavors were crucial in providing access to a variety of substituted indazoles, paving the way for systematic investigations into their chemical and biological properties.
The mid-20th century marked a period of refinement, with the development of more controlled and systematic approaches to the synthesis of specific nitroindazole isomers. A landmark achievement from this era was the well-documented procedure for the synthesis of 5-nitroindazole, a protocol that has since become a staple in the organic chemist's toolkit.[1] Subsequent research, including a notable 1976 patent, further expanded the synthetic repertoire, making the 4-, 5-, 6-, and 7-nitro isomers more readily accessible.[1] These foundational synthetic achievements were the catalysts for the extensive exploration of the biological activities of nitroindazoles that continues to this day.
A timeline of key developments in the broader field of nitro-heterocyclic chemistry, which provided the context for the emergence of nitroindazoles, is presented below.
| Era | Key Developments | Significance |
| Late 19th Century | Emil Fischer synthesizes the parent indazole ring.[1] | Establishes the foundational chemistry of the indazole scaffold. |
| Early 20th Century | Jacobson, Huber, and Auwers develop early methods for indazole synthesis.[1] | Paves the way for the synthesis of substituted indazole derivatives. |
| Mid-20th Century | Refined synthetic methods for specific nitroindazole isomers, such as 5-nitroindazole, are established.[1] | Enables systematic investigation into the structure-activity relationships of nitroindazoles. |
| Late 20th Century | Discovery of the bioreductive activation of nitroaromatics under hypoxic conditions. | Unveils a key mechanism of action and opens new therapeutic avenues in oncology. |
| 21st Century | Development of nitroindazole-based compounds as antiparasitic, antitubercular, and anticancer agents, and as hypoxia imaging probes. | Demonstrates the continued versatility and therapeutic potential of the nitroindazole scaffold. |
The Chemistry of Nitroindazoles: Synthesis and Physicochemical Properties
The strategic placement of the nitro group on the indazole ring profoundly influences the molecule's electronic properties, reactivity, and ultimately, its biological activity. Understanding the synthesis and physicochemical characteristics of different nitroindazole isomers is therefore fundamental for their application in medicinal chemistry.
Synthesis of a Key Intermediate: 5-Nitroindazole
The synthesis of 5-nitroindazole is a classic example of electrophilic aromatic substitution on the indazole ring. A widely used and reliable method involves the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 5-Nitroindazole
This protocol is adapted from a well-established procedure in Organic Syntheses.[2]
Materials:
-
2-amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite
-
Deionized water
-
Methanol
-
Decolorizing charcoal
-
5-L round-bottomed flask with mechanical stirrer
-
Ice bath
-
Steam bath
-
Vacuum filtration apparatus
-
Oven
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Cool the solution to 15–20°C in an ice bath.
-
In a separate beaker, prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.
-
Add the sodium nitrite solution to the stirred acetic acid solution all at once. Ensure the temperature does not rise above 25°C during the addition.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure until spattering begins.
-
Add 200 ml of water to the residue and transfer the slurry to a beaker.
-
Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80–90°C. The crude material should weigh between 47–57 g (80–96% yield) and have a melting point of 204–206°C.
-
For purification, recrystallize the crude product from 650 ml of boiling methanol with 5 g of decolorizing charcoal.
-
The resulting pale yellow needles of 5-nitroindazole should have a melting point of 208–209°C. The final yield is typically between 42–47 g (72–80%).
Physicochemical Properties of Nitroindazole Isomers
The position of the nitro group significantly impacts the physicochemical properties of the indazole core, influencing factors such as solubility, pKa, and lipophilicity (LogP). These parameters are critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior.
| Property | 4-Nitroindazole | 5-Nitroindazole | 6-Nitroindazole | 7-Nitroindazole |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₅N₃O₂ | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol | 163.13 g/mol [3] | 163.14 g/mol [4] | 163.14 g/mol |
| Melting Point (°C) | 200-202 | 208-209[2] | 180-182[4][5] | 208-210 |
| Boiling Point (°C) | 383.3±15.0 (Predicted) | 383.3±15.0[3] | 290.19 (Rough Estimate)[6] | - |
| Water Solubility | - | 14.2 µg/mL[7][8] | >24.5 µg/mL[9] | Insoluble[10] |
| pKa | - | 4.91[11] | 4.87[11] | 10.03±0.40 (Predicted)[12] |
| LogP | - | 2.0 (Predicted) | 2.1 (Predicted) | 1.8 (Predicted) |
The Core Mechanism: Bioreductive Activation of Nitroindazoles
A defining feature of nitroindazoles in medicinal chemistry is their ability to act as bioreductive prodrugs. This mechanism is particularly relevant in the context of targeting hypoxic environments, such as those found in solid tumors and certain parasitic infections.
The Hypoxic Microenvironment: A Unique Therapeutic Target
Rapidly proliferating cancer cells often outgrow their blood supply, leading to regions of low oxygen tension, or hypoxia. Similarly, many pathogenic parasites thrive in anaerobic or microaerophilic environments. These hypoxic conditions present a unique physiological state that can be exploited for targeted drug delivery.
The Bioreductive Cascade
The central principle of bioreductive activation is the enzymatic reduction of the nitro group of the nitroindazole molecule. This process is highly dependent on the local oxygen concentration.
Caption: Bioreductive activation of nitroindazoles under normoxic vs. hypoxic conditions.
Under normal oxygen levels (normoxia), the one-electron reduction of the nitro group to a nitro radical anion is a reversible process. Molecular oxygen readily re-oxidizes the radical anion back to the parent nitro compound in a "futile cycle" that can generate reactive oxygen species.
In contrast, under hypoxic conditions, the lower oxygen concentration is insufficient to effectively re-oxidize the nitro radical anion. This allows for further, irreversible reduction to highly reactive intermediates such as nitroso and hydroxylamine species. These reactive metabolites can then form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and, ultimately, cell death. This selective activation in hypoxic environments forms the basis of their therapeutic utility.
Therapeutic Frontiers: Nitroindazoles in Drug Discovery
The unique properties of nitroindazoles have led to their investigation in a wide range of therapeutic areas.
Antiparasitic Agents
Protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, and Giardia lamblia often reside in low-oxygen environments. This makes them prime targets for nitroindazole-based therapies. Indeed, several 5-nitroindazole derivatives have demonstrated potent activity against these parasites.
Biological Evaluation: In Vitro Anti-Trypanosomal Activity Assay
*This protocol provides a general framework for assessing the in vitro activity of nitroindazole compounds against Trypanosoma cruzi.
Materials:
-
Trypanosoma cruzi epimastigotes
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds (nitroindazole derivatives) dissolved in DMSO
-
Benznidazole (positive control)
-
96-well microtiter plates
-
Resazurin solution
-
Microplate reader
Procedure:
-
Culture T. cruzi epimastigotes in LIT medium at 28°C to the late logarithmic growth phase.
-
Prepare serial dilutions of the test compounds and benznidazole in LIT medium in a 96-well plate. The final DMSO concentration should be kept below 0.5%.
-
Add the parasite suspension to each well to achieve a final concentration of 1 x 10⁶ parasites/mL.
-
Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO used (solvent control).
-
Incubate the plates at 28°C for 72 hours.
-
Add resazurin solution to each well and incubate for a further 24 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) for each compound by plotting the percentage of parasite growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Selected Biological Activity Data of Nitroindazole Derivatives against Trypanosoma cruzi
| Compound | T. cruzi Form | IC₅₀ (µM) | Reference |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (hydrochloride) | Epimastigotes | 0.49 | [2] |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (hydrochloride) | Intracellular Amastigotes | 0.41 | [2] |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Epimastigotes | 5.75 | [2] |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Intracellular Amastigotes | 1.17 | [2] |
| 2-Benzyl-1-propyl-5-nitroindazolin-3-one | Amastigotes | < 5 | [13] |
| 2-Benzyl-1-butyl-5-nitroindazolin-3-one | Amastigotes | < 5 | [13] |
| Benznidazole (Reference Drug) | Epimastigotes | 25.22 | [14] |
Anticancer Agents and Hypoxia Imaging
The selective cytotoxicity of nitroindazoles in hypoxic tumor cells makes them attractive candidates for cancer therapy. They can be used as standalone cytotoxic agents or as radiosensitizers to enhance the efficacy of radiation therapy, which is less effective in hypoxic regions.
Furthermore, by labeling nitroindazoles with positron-emitting isotopes (e.g., ¹⁸F), they can be used as imaging agents in Positron Emission Tomography (PET) to non-invasively identify and quantify hypoxic regions within tumors. This information is invaluable for treatment planning and monitoring therapeutic response.
Biological Evaluation: MTT Cytotoxicity Assay
This protocol outlines the MTT assay, a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (nitroindazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC₅₀ value.
Caption: A typical drug discovery workflow for the development of nitroindazole-based therapeutic agents.
Nitric Oxide Synthase Inhibition
Certain nitroindazole isomers, notably 7-nitroindazole, have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Nitric oxide (NO) is a crucial signaling molecule in the nervous system, and its dysregulation is implicated in various neurological disorders. The ability of 7-nitroindazole to modulate NO production has made it a valuable research tool for studying the role of nNOS in neurodegenerative diseases, pain, and anxiety.
Future Perspectives and Conclusion
The nitroindazole scaffold has demonstrated remarkable versatility and enduring relevance in medicinal chemistry. From its early discovery to its current applications in diverse therapeutic areas, this heterocyclic nucleus continues to be a source of inspiration for the design of novel therapeutic agents. The unique mechanism of bioreductive activation remains a powerful strategy for targeting hypoxic tissues, a hallmark of many challenging diseases.
Future research in this field will likely focus on the development of next-generation nitroindazole derivatives with improved selectivity, potency, and pharmacokinetic profiles. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new lead compounds. Furthermore, the exploration of novel drug delivery systems to enhance the targeted delivery of nitroindazoles to hypoxic tissues holds significant promise.
References
- 1. benchchem.com [benchchem.com]
- 2. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rvrlabs.com [rvrlabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 6-Nitroindazole manufacturers and suppliers in india [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-硝基吲唑 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 12. 2942-42-9 CAS MSDS (7-Nitroindazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Leveraging 1H-Indazole-3-Amine Derivatives in Modern Cancer Research
Introduction: The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Within this class, 1H-indazole-3-amine derivatives have emerged as particularly potent agents in oncology. Their rigid bicyclic structure serves as an excellent pharmacophore, often acting as a "hinge-binding fragment" that effectively interacts with the ATP-binding pockets of various protein kinases.[2] This unique characteristic has led to the development of several successful kinase inhibitors, including FDA-approved drugs like Pazopanib and Entrectinib.[2][3]
This guide provides an in-depth overview of the applications of 1H-indazole-3-amine derivatives in cancer research, focusing on their roles as kinase inhibitors and inducers of apoptosis. We will explore the scientific rationale behind their use, provide detailed protocols for their evaluation, and present a framework for interpreting the resulting data.
General Workflow for Evaluating 1H-Indazole-3-Amine Derivatives
The preclinical evaluation of a novel 1H-indazole-3-amine derivative typically follows a multi-stage process. The workflow begins with broad screening to assess anti-proliferative activity and progresses to more detailed mechanistic studies to elucidate the mode of action.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Methyl-5-nitro-1H-indazol-3-amine as a Versatile Intermediate in Kinase Inhibitor Synthesis
Abstract: The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Methyl-5-nitro-1H-indazol-3-amine (CAS No: 73105-48-3) as a key building block in the synthesis of kinase inhibitors. We will detail its physicochemical properties, provide a robust, step-by-step synthesis protocol, and demonstrate its application in constructing complex molecular scaffolds through subsequent functionalization. The protocols herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Compound Profile: Properties and Safe Handling
This compound is a heterocyclic building block with the molecular formula C₈H₈N₄O₂ and a molecular weight of approximately 192.18 g/mol .[3][4] Its structure, featuring a reactive amino group and a versatile nitro group, makes it an ideal starting point for library synthesis in drug discovery.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 73105-48-3 | [3] |
| Molecular Formula | C₈H₈N₄O₂ | [3][4] |
| Molecular Weight | 192.18 g/mol | [3] |
| Appearance | Typically a solid | N/A |
| Storage | Store in a cool, dry, dark place (2-8°C recommended) | [4][5] |
| Purity | Commercially available up to ≥97% | [4][5] |
Safety and Handling Protocol
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear EN166-compliant safety glasses with side-shields, nitrile gloves, and a flame-retardant lab coat.[9][10] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8][9]
-
Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid the formation and inhalation of dust and aerosols.[6][9]
-
Handling: Avoid all direct contact with skin and eyes.[9] Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated environment, away from incompatible materials like strong oxidizing agents.[6][7]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and consult a physician.[7][9]
-
Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[6][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician if irritation persists.[7][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or physician for treatment advice.[7][9]
-
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company in accordance with local, state, and federal regulations.[7][9]
Synthesis of the Intermediate: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a regioselective N-methylation of the precursor, 5-nitro-1H-indazol-3-amine. The choice of methylating agent and base is critical to favor methylation at the N-1 position of the indazole ring.
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-methylation.
Experimental Protocol: N-1 Methylation
This protocol describes the synthesis starting from 5-nitro-1H-indazol-3-amine, which can be prepared from precursors like 2-amino-5-nitrotoluene via diazotization.[11]
Materials:
-
5-nitro-1H-indazol-3-amine (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Acetone, anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitro-1H-indazol-3-amine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 15-20 mL per gram of starting material).
-
Addition of Methylating Agent: While stirring vigorously, add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.
-
Rationale: Potassium carbonate acts as a base to deprotonate the indazole ring, creating a nucleophilic anion. Methyl iodide is a potent electrophile for the subsequent Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. b. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity, comparing the data with reference standards.[4]
Application in Kinase Inhibitor Synthesis
The true utility of this compound lies in its role as a versatile scaffold. The nitro group at the C-5 position is a synthetic handle that, upon reduction to an amine, provides a crucial point for diversification, commonly through amide bond formation or cross-coupling reactions.[2] This strategy is central to building libraries of potential kinase inhibitors targeting enzymes like JNK, FLT3, and Akt.[12][13]
Application Workflow Diagram
Caption: General workflow for drug scaffold synthesis.
Protocol 1: Reduction of the Nitro Group
This protocol details the conversion of the C-5 nitro group to a primary amine, unmasking a key functional group for further elaboration.
Materials:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (5.0 eq) to the solution. Cool the flask in an ice bath to 0°C.
-
Acidification: Slowly add concentrated HCl dropwise while stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Rationale: Stannous chloride in acidic media is a classic and effective reagent for the reduction of aromatic nitro groups to amines. The reaction proceeds through a series of single-electron transfers from Sn(II).
-
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: a. Quench the reaction by carefully pouring it into a beaker of ice. b. Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9. A tin hydroxide precipitate will form. c. Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with DCM. d. Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Methyl-1H-indazole-3,5-diamine, which can often be used in the next step without further purification.
Protocol 2: Amide Bond Formation
The newly formed diamine is a nucleophile ready for coupling. This protocol describes a standard amide bond formation, a common linkage in kinase inhibitors.
Materials:
-
1-Methyl-1H-indazole-3,5-diamine (1.0 eq)
-
Carboxylic Acid (R-COOH) of choice (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Rationale: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to scavenge the HCl produced.
-
-
Coupling: Add a solution of 1-Methyl-1H-indazole-3,5-diamine (1.0 eq) in a small amount of anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor for completion by LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final compound via flash chromatography or preparative HPLC to yield the target molecule.
Conclusion
This compound serves as a high-value intermediate for the synthesis of complex heterocyclic compounds. Its strategic functionalization, particularly the reduction of the nitro group to an amine, opens a gateway to diverse chemical modifications. The protocols outlined in this guide provide a reliable foundation for chemists to leverage this building block in the design and synthesis of novel kinase inhibitors and other potential therapeutic agents, accelerating the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]
- 3. This compound | 73105-48-3 | YCA10548 [biosynth.com]
- 4. 73105-48-3 | this compound - Moldb [moldb.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. echemi.com [echemi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Application Note: A Researcher's Guide to the Dissolution of 1-Methyl-5-nitro-1H-indazol-3-amine
Abstract
1-Methyl-5-nitro-1H-indazol-3-amine is a heterocyclic compound featuring a nitroindazole core, a structure of significant interest in medicinal chemistry and organic synthesis.[1] Like many nitroaromatic compounds, its physicochemical properties present a challenge for dissolution, particularly in aqueous systems required for biological assays.[2] This guide provides a detailed framework for researchers, offering validated protocols for the effective dissolution of this compound. We will explore the causality behind solvent selection, present step-by-step procedures for preparing stock solutions, and offer troubleshooting advice to address common issues such as precipitation. The methodologies described herein are designed to ensure solution homogeneity and stability, which are critical for generating reproducible and reliable experimental data.
Compound Profile and Safety Imperatives
A thorough understanding of the compound's properties is the foundation of a successful dissolution procedure. The molecular structure, containing both polar (amine, nitro) and nonpolar (methylated indazole ring) moieties, dictates its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73105-48-3 | [3][4] |
| Molecular Formula | C₈H₈N₄O₂ | [3] |
| Molecular Weight | 192.18 g/mol | [3] |
| Appearance | Solid (Typical for indazole derivatives) | [3] |
| Storage | 2-8°C, sealed in a dry, dark place | [3] |
Inferred Solubility Characteristics
Direct, published solubility data for this compound is scarce. However, by examining structurally related compounds, a reliable solubility profile can be inferred:
-
Aqueous Solubility: Expected to be very low. The parent compound, 5-nitroindazole, exhibits a solubility of only 14.2 µg/mL in water at pH 7.4.[5][6] The addition of a methyl group is unlikely to significantly improve this.
-
Polar Aprotic Solvents: High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are adept at disrupting the crystal lattice of complex organic molecules. For instance, the related 3-Methyl-6-nitroindazole shows maximum solubility in DMF.[7]
-
Other Organic Solvents: Patent literature describing reactions with similar nitro-indazole compounds frequently employs solvents such as acetone and dichloromethane (DCM), indicating at least moderate solubility.[8]
Critical Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous nitro-amino-aromatic compounds necessitates stringent safety measures.[9][10]
-
Engineering Controls: All handling of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[9][10]
-
Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Strategic Solvent Selection: A Logic-Driven Approach
The choice of solvent is dictated entirely by the downstream application. The workflow below illustrates the decision-making process.
References
- 1. 1-Methyl-5-nitro-1H-indazole-3-carboxylic Acid [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. This compound | 73105-48-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 8. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. watson-int.com [watson-int.com]
Synthetic Routes for Preparing 5-Nitroindazole Derivatives: An Application Note and Protocol Guide
Introduction: The Significance of the 5-Nitroindazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Among its many derivatives, 5-nitroindazole stands out as a critical building block and a key intermediate for the synthesis of more complex pharmaceutical agents.[3][4] The presence of the electron-withdrawing nitro group at the 5-position significantly influences the molecule's reactivity, providing a handle for further functionalization and the development of novel therapeutics.[3][5] This guide provides a detailed overview of the primary synthetic routes to 5-nitroindazole and its derivatives, offering experimentally validated protocols and insights into the underlying chemical principles for researchers in organic synthesis and drug development.
Strategic Approaches to the Synthesis of 5-Nitroindazoles
The preparation of 5-nitroindazole derivatives can be broadly categorized into two main strategies: the construction of the indazole ring with the nitro group already in place on a precursor, and the direct nitration of a pre-formed indazole scaffold. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Route 1: Intramolecular Cyclization of an Aryl Precursor
This is the most common and versatile approach, involving the formation of the pyrazole ring of the indazole system from a suitably substituted benzene derivative. Two primary variations of this strategy are widely employed.
A classic and robust method for the synthesis of 5-nitroindazole involves the diazotization of 2-methyl-4-nitroaniline, followed by an intramolecular cyclization.[6] This reaction proceeds by converting the amino group into a diazonium salt, which then undergoes a cyclization reaction where the adjacent methyl group is involved in the formation of the pyrazole ring.
Mechanism Insight: The reaction is initiated by the formation of a diazonium salt from the primary amine using sodium nitrite in an acidic medium, typically acetic acid. The resulting diazonium species is a potent electrophile. The subsequent intramolecular cyclization is thought to proceed via the loss of a proton from the methyl group, leading to the formation of the indazole ring system.
Caption: Diazotization and Cyclization of 2-Methyl-4-nitroaniline.
Materials:
-
2-Methyl-4-nitroaniline (1.0 eq)
-
Glacial Acetic Acid
-
Sodium Nitrite (1.0 eq)
-
Deionized Water
-
Methanol (for recrystallization)
-
Decolorizing Charcoal
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, dissolve 2-methyl-4-nitroaniline in glacial acetic acid. Cool the solution to 15-20°C in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution to the stirred solution of 2-methyl-4-nitroaniline all at once. Ensure the temperature does not rise above 25°C during the addition.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 72 hours.[7]
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and stir to form a slurry.
-
Filter the crude product, wash thoroughly with cold water, and dry.
-
For purification, recrystallize the crude material from boiling methanol with the addition of decolorizing charcoal.
-
Filter the hot solution and allow it to cool to obtain pale yellow needles of 5-nitroindazole.
Quantitative Data Summary:
| Starting Material | Key Reagents | Reaction Time | Typical Yield | Melting Point | Reference |
| 2-Methyl-4-nitroaniline | NaNO₂, Acetic Acid | 72 hours | 72-96% | 208-209°C | [6][7] |
Another widely used method involves the reaction of a 2-halobenzaldehyde derivative, typically 2-fluoro-5-nitrobenzaldehyde, with hydrazine.[3][7] This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring.
Mechanism Insight: The reaction begins with the condensation of hydrazine with the aldehyde to form a hydrazone. The subsequent cyclization is an intramolecular SNAr reaction, where the terminal nitrogen of the hydrazone displaces the fluorine atom, which is activated by the electron-withdrawing nitro group in the para position.
Caption: Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Hydrazine.
Materials:
-
2-Fluoro-5-nitrobenzaldehyde (1.0 eq)
-
Hydrazine Hydrate (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzaldehyde in DMF in a round-bottomed flask at room temperature (23°C).
-
Add hydrazine hydrate dropwise to the stirred solution.
-
Continue stirring at the same temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the pure 5-nitroindazole.
Quantitative Data Summary:
| Starting Material | Key Reagents | Reaction Time | Typical Yield | Reference |
| 2-Fluoro-5-nitrobenzaldehyde | Hydrazine Hydrate, DMF | 2 hours | High (often quantitative) | [7][8] |
Route 2: Direct Nitration of Indazole
While less common for the specific synthesis of 5-nitroindazole due to potential regioselectivity issues, direct nitration of the indazole core is a conceivable route. The nitration of aromatic compounds is a fundamental transformation, and in the case of indazole, the position of nitration is influenced by the reaction conditions and the tautomeric form of the indazole. The 1H-indazole tautomer is generally more stable than the 2H-form.[9] Electrophilic substitution on the benzene ring of indazole typically occurs at the 5- and 3-positions. Careful control of reaction conditions is necessary to favor the formation of the 5-nitro isomer.
Mechanism Insight: The nitration of indazole involves the attack of an electrophilic nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, on the electron-rich benzene ring of the indazole. The directing effects of the fused pyrazole ring will determine the regiochemical outcome.
Caption: Direct Nitration of Indazole.
Further Functionalization and Applications
5-Nitroindazole is a versatile intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications.[5][10] The nitro group can be readily reduced to an amino group, which can then be further modified. The N-H of the pyrazole ring can be alkylated or arylated to introduce additional diversity. The regioselectivity of N-alkylation is a critical aspect, often influenced by the choice of base, solvent, and electrophile, with conditions being developed to selectively yield N1 or N2 substituted products.[11]
Conclusion
The synthesis of 5-nitroindazole derivatives is a cornerstone for the development of novel indazole-based pharmaceuticals. The choice of synthetic route depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. The diazotization of 2-methyl-4-nitroaniline and the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with hydrazine represent two of the most reliable and high-yielding methods for the preparation of the parent 5-nitroindazole. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity, paving the way for the discovery of new therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 5-Nitroindazole Manufacturer in India | CAS 2974-02-1 [punagri.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 8. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Safe Handling and Storage of 1-Methyl-5-nitro-1H-indazol-3-amine
Abstract: This document provides a comprehensive guide for the safe handling, storage, and use of 1-Methyl-5-nitro-1H-indazol-3-amine (CAS No. 73105-48-3), a key intermediate in medicinal chemistry and drug development. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental reproducibility.
Section 1: Compound Profile and Inherent Risks
This compound is a heterocyclic compound featuring an indazole core, a nitro group, and an amine substituent. This combination of functional groups dictates its chemical reactivity and potential hazards. The nitro group, being strongly electron-withdrawing, influences the electronic properties of the indazole ring system. Understanding this structure is paramount to anticipating its behavior and handling it safely.
While a comprehensive toxicological profile for this specific compound is not widely documented, the presence of the nitroaromatic and amino functionalities warrants a cautious approach. Structurally related compounds, such as nitroanilines, are known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Therefore, all handling procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is essential for designing experiments, such as preparing solutions of a specific concentration.
| Property | Value | Source |
| CAS Number | 73105-48-3 | Lab-Chemicals.com |
| Molecular Formula | C8H8N4O2 | Achmem |
| Molecular Weight | 192.17 g/mol | Achmem |
| Appearance | Solid (Form may vary) | Fisher Scientific |
| Storage Temperature | 2-8°C | Lab-Chemicals.com, Achmem |
Identified Hazards
Based on supplier information, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning". A thorough understanding of these hazards is the first step in establishing a safe laboratory workflow.
Section 2: Storage and Stability
The stability of this compound is critical for ensuring the integrity of research results. Improper storage can lead to degradation, altering the compound's purity and reactivity.
Recommended Storage Conditions
To maintain the compound's integrity, the following storage conditions are mandatory:
-
Temperature: Store refrigerated at 2-8°C.
-
Atmosphere: Keep the container tightly sealed and store in a dry environment. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from light by storing in a dark place. Light exposure can potentially induce photochemical reactions.
The rationale for these conditions is to minimize thermal and hydrolytic degradation. The nitro group can be susceptible to reduction, and the overall molecule may be sensitive to oxidation. A cool, dry, and dark environment mitigates these risks.
Long-Term Stability
While specific long-term stability data for this compound is limited, related nitro-substituted indazoles have shown susceptibility to decomposition over extended periods, even in the solid state. Regular quality control checks (e.g., via HPLC or NMR) are recommended for stock that has been stored for an extended duration to verify its purity before use.
Section 3: Protocols for Safe Handling
The following protocols are designed to minimize exposure risk and ensure the safe handling of this compound in a laboratory setting.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind the stringent use of engineering controls and PPE is to create multiple barriers between the researcher and the potentially hazardous compound.
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Eye Protection: Safety glasses with side shields or goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A laboratory coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.
Workflow for Safe Handling
The following diagram illustrates the essential steps for the safe handling of this compound.
Application Notes & Protocols: A Guide to the Synthesis of Indazole Derivatives via 1,3-Dipolar Cycloaddition
Prepared by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its prevalence in FDA-approved drugs for oncology, inflammation, and neurological disorders underscores the urgent need for efficient and versatile synthetic methodologies.[4][5] Among the various synthetic strategies, the 1,3-dipolar cycloaddition, a powerful variant of the Huisgen cycloaddition, has emerged as a premier method for constructing the indazole core.[6][7] This application note provides an in-depth exploration of this reaction, detailing its mechanistic underpinnings, strategic considerations, and practical, field-proven protocols for researchers in synthetic chemistry and drug development.
The Strategic Importance of the Indazole Nucleus
Indazoles, bicyclic heterocycles composed of fused benzene and pyrazole rings, are considered "privileged structures" in drug discovery.[8] This designation arises from their ability to bind to a wide range of biological targets with high affinity. The structural rigidity of the indazole core, combined with its capacity for diverse functionalization at multiple positions, allows for the precise tuning of physicochemical and pharmacological properties.
Key Therapeutic Applications of Indazole Derivatives:
-
Oncology: Pazopanib and Axitinib are tyrosine kinase inhibitors used to treat renal cell carcinoma.[4] Niraparib is a PARP inhibitor for ovarian cancer.[4]
-
Anti-inflammatory: Benzydamine and Bendazac are established non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Neurodegenerative Disorders: Compounds like SAM-531 have been investigated as 5-HT6 receptor antagonists for Alzheimer's disease.[9]
-
Antiemetic: Granisetron, a 5-HT3 receptor antagonist, is used to prevent chemotherapy-induced nausea.[10]
The continued interest in this scaffold necessitates robust synthetic routes that are both efficient and amenable to the creation of diverse molecular libraries. The [3+2] cycloaddition provides just such a pathway.
Mechanistic Framework: The [3+2] Pathway to Indazoles
The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving a 4π-electron system (the 1,3-dipole) and a 2π-electron system (the dipolarophile), which together form a five-membered heterocyclic ring through a six-electron transition state.[6][11] For indazole synthesis, this typically involves the reaction of a diazo compound or a nitrile imine (as the 1,3-dipole) with an aryne (as the dipolarophile).
Key Components of the Reaction:
-
The 1,3-Dipole: This component provides the N-N-C or equivalent three-atom fragment that will form the pyrazole portion of the indazole.
-
Diazo Compounds: These are the most common 1,3-dipoles for this transformation. They can be generated in situ from precursors like N-tosylhydrazones or, if stable, used directly (e.g., ethyl diazoacetate).[7]
-
Nitrile Imines: These are highly reactive species generated in situ that readily engage in cycloaddition with arynes to yield 1-substituted-1H-indazoles.[12][13]
-
Sydnones: These stable, mesoionic cyclic 1,3-dipoles react with arynes in a [3+2] cycloaddition followed by a retro-[4+2] extrusion of CO₂ to cleanly afford 2H-indazoles, a less common but pharmaceutically relevant isomer.[8][14]
-
-
The Dipolarophile (Arynes): Arynes, particularly benzyne and its derivatives, serve as highly reactive and efficient dipolarophiles. Their strained triple bond readily participates in the cycloaddition. The most prevalent modern method for their generation under mild conditions is the fluoride-induced elimination of ortho-silylaryl triflates, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[9][15] This approach avoids the harsh conditions of older methods and displays broad functional group tolerance.
The general mechanism is a highly convergent and often high-yielding process that constructs the bicyclic indazole core in a single, atom-economical step.
Caption: Concerted [3+2] cycloaddition of a diazo compound and benzyne.
Strategic Considerations for Experimental Design
The success of an indazole synthesis via 1,3-dipolar cycloaddition hinges on several key experimental choices. Understanding the causality behind these choices is critical for optimization and troubleshooting.
-
Generation of the Aryne: The choice of aryne precursor and fluoride source is paramount. 2-(Trimethylsilyl)phenyl triflate is a reliable and commercially available precursor. For the fluoride source, tetrabutylammonium fluoride (TBAF) is often used as a solution in THF, while cesium fluoride (CsF) is a solid alternative that can be enhanced with a phase-transfer catalyst like 18-crown-6.[13][16] The fluoride source must be anhydrous to prevent quenching of the aryne intermediate.
-
Stability of the 1,3-Dipole: While some diazo compounds like ethyl diazoacetate are relatively stable, many are generated in situ. This is often advantageous as it keeps the steady-state concentration of the reactive dipole low, minimizing side reactions like dimerization. When using or generating diazo compounds, appropriate safety precautions (e.g., use of a blast shield) are essential due to their potential explosive nature.
-
Solvent Choice: Anhydrous, aprotic solvents are required to ensure the stability and reactivity of the aryne intermediate. Tetrahydrofuran (THF) and acetonitrile (MeCN) are common choices.[16]
-
Temperature Control: Aryne generation from silyl triflates is often initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature.[16] This controlled warming allows for the slow generation of the aryne, ensuring it is trapped efficiently by the 1,3-dipole present in the reaction mixture.
Experimental Protocols
The following protocols are presented as robust, validated methods for the synthesis of indazole derivatives. They are designed to be self-validating, with clear procedural steps and expected outcomes.
Protocol 1: Synthesis of Ethyl 1H-Indazole-3-carboxylate via [3+2] Cycloaddition
This protocol details the reaction between in situ generated benzyne and ethyl diazoacetate, a widely used and reliable transformation.[16]
Principle: Benzyne is generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate via fluoride-induced elimination. The highly reactive benzyne is immediately trapped by ethyl diazoacetate in a [3+2] cycloaddition to yield the target indazole.
Materials & Equipment:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv)
-
Ethyl diazoacetate (1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.8 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous NaHCO₃ solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, septa
-
Dry ice/acetone bath
-
Rotary evaporator, Silica gel for column chromatography
Safety Precautions:
-
CAUTION! Ethyl diazoacetate is potentially explosive and should be handled with care in a well-ventilated fume hood behind a blast shield. Avoid contact with strong acids, bases, and metals. Do not distill.
-
All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Step-by-Step Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (32.0 mmol, 1.0 equiv) and ethyl diazoacetate (38.4 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous THF (360 mL) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Aryne Generation: While stirring vigorously, add the TBAF solution (57.6 mL of 1.0 M solution in THF, 57.6 mmol, 1.8 equiv) dropwise via syringe over approximately 40 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at -78 °C for 1.5 hours.
-
Warming: Remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature overnight (approx. 16 hours). The mixture will typically turn orange.
-
Workup: Concentrate the reaction mixture by rotary evaporation (35 °C). Partition the residue between EtOAc (150 mL) and saturated aqueous NaHCO₃ (200 mL). Separate the layers and extract the aqueous layer with EtOAc (2 x 50 mL).
-
Purification: Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography using a hexanes/EtOAc gradient to afford the product as a white crystalline solid.[16]
Expected Outcome:
-
Product: Ethyl 1H-indazole-3-carboxylate
-
Yield: Typically 70-80%
-
Appearance: White crystalline solid
-
Melting Point: 133-134 °C[16]
Caption: Experimental workflow for the synthesis of an indazole derivative.
Protocol 2: Synthesis of a 2-Aryl-2H-Indazole via Sydnone/Aryne Cycloaddition
This protocol demonstrates the synthesis of the 2H-indazole isomer, which is often challenging to access selectively.[8][14]
Principle: A stable N-aryl sydnone undergoes a [3+2] cycloaddition with in situ generated benzyne. The initial bicyclic adduct is unstable and spontaneously extrudes carbon dioxide in a retro-[4+2] reaction to yield the aromatic 2H-indazole.
Materials & Equipment:
-
3-Phenylsydnone (1.0 equiv)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv)
-
Cesium Fluoride (CsF) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Standard glassware and inert atmosphere setup as in Protocol 1
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-dried flask under an argon atmosphere, add 3-phenylsydnone (1.0 mmol, 1.0 equiv), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 mmol, 1.2 equiv), and anhydrous CsF (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous MeCN (10 mL) via syringe.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting sydnone is consumed.
-
Workup: Upon completion, filter the reaction mixture through a short pad of Celite to remove inorganic salts, washing the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by silica gel column chromatography (hexanes/EtOAc) to yield the desired 2-phenyl-2H-indazole.
Expected Outcome:
-
Product: 2-Phenyl-2H-indazole
-
Yield: Good to excellent yields (often >90%) are reported for this transformation.[8]
-
Selectivity: This method provides excellent selectivity for the 2H-indazole isomer, with no contamination from the 1H-isomer.[14]
Reaction Scope and Data
The 1,3-dipolar cycloaddition approach is notable for its broad substrate scope. A wide variety of substituents are tolerated on both the aryne precursor and the 1,3-dipole, allowing for the generation of a diverse library of indazole derivatives.
| Aryne Precursor (R¹) | 1,3-Dipole (R²) | Product | Typical Yield (%) | Reference |
| H | -CO₂Et (from Diazo) | Ethyl 1H-indazole-3-carboxylate | 75 | [16] |
| 4-MeO | -CO₂Et (from Diazo) | Ethyl 5-methoxy-1H-indazole-3-carboxylate | 82 | [7] |
| 4-F | -PO(OEt)₂ (from Diazo) | 5-Fluoro-3-(diethoxyphosphoryl)-3H-indazole | 91 | [15] |
| H | Phenyl (from Sydnone) | 2-Phenyl-2H-indazole | 98 | [8] |
| H | -C(O)Ph (from Nitrile Imine) | 1-Phenyl-3-benzoyl-1H-indazole | 85 | [13] |
| 4-Cl | -CO₂Me (from Diazo) | Methyl 5-chloro-1H-indazole-3-carboxylate | 78 | [9] |
Conclusion and Future Directions
The 1,3-dipolar cycloaddition of dipoles like diazo compounds and sydnones with arynes stands as a powerful, reliable, and highly versatile strategy for the synthesis of substituted indazoles. Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an invaluable tool for both academic research and industrial drug discovery. Future efforts will likely focus on expanding the scope to more complex heterocyclic dipoles, developing enantioselective variants of the reaction, and applying these methods to the synthesis of next-generation indazole-based therapeutics.
References
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
One-Pot Synthesis of 1-Aryl-1H-Indazoles: A Detailed Guide for Researchers
Introduction: The Significance of the 1-Aryl-1H-Indazole Scaffold
The 1-aryl-1H-indazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural features and ability to participate in a variety of intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents and functional organic materials. Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antiviral properties.[1] The development of efficient and versatile synthetic routes to access these valuable molecules is, therefore, a topic of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth exploration of modern one-pot methodologies for the synthesis of 1-aryl-1H-indazoles, with a focus on the underlying chemical principles and practical experimental protocols.
Strategic Approaches to One-Pot 1-Aryl-1H-Indazole Synthesis
The direct, one-pot synthesis of 1-aryl-1H-indazoles from readily available starting materials offers significant advantages in terms of operational simplicity, time efficiency, and atom economy. The most prevalent and powerful strategies in this domain are transition-metal-catalyzed intramolecular N-arylation reactions. These methods typically involve the in situ formation of an arylhydrazone intermediate, which then undergoes a metal-catalyzed cyclization to afford the desired indazole product. The two most prominent classes of catalysts employed for this transformation are based on copper and palladium.
I. Copper-Catalyzed One-Pot Synthesis: The Modern Ullmann Condensation
The copper-catalyzed intramolecular N-arylation of arylhydrazones represents a contemporary and highly effective adaptation of the classic Ullmann condensation.[1] This approach is lauded for its cost-effectiveness and functional group tolerance. The general strategy involves the reaction of a 2-halo-substituted benzaldehyde or acetophenone with an arylhydrazine in the presence of a copper catalyst and a suitable base.
The precise mechanism of the copper-catalyzed intramolecular N-arylation can be complex and dependent on the specific reaction conditions. However, a generally accepted catalytic cycle is depicted below. The reaction is believed to proceed through a Cu(I)/Cu(III) cycle. Initially, the active Cu(I) species coordinates with the arylhydrazine. Oxidative addition of the aryl halide to the copper center forms a Cu(III) intermediate. Subsequent reductive elimination from this intermediate forges the crucial C-N bond, yielding the 1-aryl-1H-indazole product and regenerating the active Cu(I) catalyst.[2] The choice of ligand and base is critical in facilitating these steps and ensuring a high turnover of the catalyst.
This protocol is adapted from a procedure that utilizes a copper(I) salt in polyethylene glycol (PEG-400) as a recyclable and effective reaction medium.[3][4]
Materials:
-
2-Bromobenzaldehyde (1.0 mmol)
-
Arylhydrazine or Arylhydrazine hydrochloride (1.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Polyethylene glycol 400 (PEG-400) (3 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., Radleys Discovery Technologies organic reactor or a sealed tube)
Procedure:
-
To the reaction vessel, add 2-bromobenzaldehyde (1.0 mmol), the arylhydrazine or its hydrochloride salt (1.0 mmol), CuI (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add PEG-400 (3 mL) to the mixture.
-
Seal the vessel and stir the reaction mixture at 110 °C for the appropriate time (typically monitored by TLC, often 4-12 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Summary: Scope and Yields for Copper-Catalyzed Synthesis
| Entry | 2-Halobenzaldehyde | Arylhydrazine | Yield (%) | Reference |
| 1 | 2-Bromobenzaldehyde | Phenylhydrazine | 92 | [3] |
| 2 | 2-Bromobenzaldehyde | 4-Methylphenylhydrazine | 95 | [3] |
| 3 | 2-Bromobenzaldehyde | 4-Methoxyphenylhydrazine | 93 | [3] |
| 4 | 2-Bromobenzaldehyde | 4-Chlorophenylhydrazine | 88 | [3] |
| 5 | 2-Chlorobenzaldehyde | Phenylhydrazine | 60 | [5] |
II. Palladium-Catalyzed One-Pot Synthesis: The Buchwald-Hartwig Amination Approach
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, and its intramolecular variant is a powerful tool for the synthesis of N-heterocycles, including 1-aryl-1H-indazoles.[6][7] This methodology often exhibits a broader substrate scope and higher catalytic activity compared to copper-catalyzed systems, albeit with the use of a more expensive metal.
The catalytic cycle of the Buchwald-Hartwig amination is well-established and generally proceeds through a Pd(0)/Pd(II) pathway. The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate. Coordination of the arylhydrazone, followed by deprotonation with a base, generates a palladium-amido complex. The crucial C-N bond is then formed via reductive elimination, which releases the 1-aryl-1H-indazole product and regenerates the Pd(0) catalyst.[8] The choice of phosphine ligand is paramount in this reaction, as it influences the stability and reactivity of the palladium catalyst.
This protocol is based on a highly efficient procedure utilizing a palladium catalyst with a phosphine ligand.[9]
Materials:
-
2-Bromobenzaldehyde (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol), dppf (0.04 mmol), and NaOt-Bu (1.4 mmol).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Add the arylhydrazine (1.1 mmol) followed by the 2-bromobenzaldehyde (1.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture with stirring at 100 °C for the specified time (typically 12-24 hours, monitor by TLC).
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Summary: Scope and Yields for Palladium-Catalyzed Synthesis
| Entry | 2-Halobenzaldehyde | Arylhydrazine | Ligand | Yield (%) | Reference |
| 1 | 2-Bromobenzaldehyde | Phenylhydrazine | dppf | 84 | [9] |
| 2 | 2-Bromobenzaldehyde | 4-Tolylhydrazine | dppf | 87 | [9] |
| 3 | 2-Bromobenzaldehyde | 4-Methoxyphenylhydrazine | dppf | 92 | [9] |
| 4 | 2-Bromobenzaldehyde | 4-Chlorophenylhydrazine | dppf | 78 | [9] |
| 5 | 2-Chlorobenzaldehyde | Phenylhydrazine | rac-BINAP | 75 | [10] |
III. Microwave-Assisted One-Pot Synthesis: An Expedient Alternative
Microwave irradiation has emerged as a powerful tool in modern organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities.[11] The one-pot synthesis of 1-aryl-1H-indazoles can be significantly accelerated using microwave heating for both the initial hydrazone formation and the subsequent cyclization step.
This protocol is a representative example of a microwave-assisted procedure.[12][13]
Materials:
-
2-Halobenzaldehyde or 2-haloacetophenone (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Microwave reactor with sealed vessels
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave process vial, combine the 2-halobenzaldehyde or 2-haloacetophenone (1.0 mmol) and the arylhydrazine (1.1 mmol) in DMF (3 mL).
-
Seal the vial and heat in the microwave reactor at 160 °C for 10 minutes to form the arylhydrazone in situ.
-
Cool the vial, then add CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and KOH (2.0 mmol).
-
Reseal the vial and heat in the microwave reactor at 160 °C for an additional 10-20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion and Future Perspectives
The one-pot synthesis of 1-aryl-1H-indazoles has been significantly advanced through the development of robust and efficient transition-metal-catalyzed methodologies. Both copper and palladium catalysts offer distinct advantages, and the choice between them will often depend on factors such as cost, desired substrate scope, and functional group tolerance. The advent of microwave-assisted synthesis provides a rapid and efficient alternative for high-throughput synthesis and library generation. As the demand for novel indazole-based compounds continues to grow, further research into more sustainable and environmentally benign catalytic systems, such as those employing earth-abundant metals or photocatalysis, will undoubtedly shape the future of this important area of synthetic chemistry.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Note: A Guide to the Analytical Methods for Purity and Impurity Profiling of Nitro-aromatic Compounds
Abstract
Nitro-aromatic compounds are a pivotal class of molecules, serving as precursors and active ingredients in pharmaceuticals, industrial solvents, and energetic materials.[1] Their inherent reactivity and potential for toxicity necessitate stringent purity control to ensure safety, efficacy, and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary analytical techniques for the purity analysis of these compounds. We delve into the theoretical principles and practical applications of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by spectroscopic methods. This document emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and frames the discussion within the context of global regulatory standards to ensure scientific integrity and trustworthiness.
The Imperative for Purity Analysis of Nitro-aromatics
The purity of any active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute. For nitro-aromatic compounds, this is particularly crucial due to their synthesis pathways, which can introduce process-related impurities, and their potential for degradation. Regulatory bodies like the U.S. Food and Drug Administration (FDA), guided by the International Council for Harmonisation (ICH), mandate rigorous characterization of impurities.[2][3] Establishing a robust purity profile is essential for:
-
Patient Safety: Uncharacterized impurities may have their own pharmacological or toxicological profiles.
-
Product Efficacy: Impurities can potentially reduce the efficacy of the active ingredient.
-
Process Control: A consistent impurity profile is an indicator of a well-controlled and reproducible manufacturing process.
-
Stability: Impurities can impact the stability of the final drug product.
The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the preeminent technique for the purity analysis of a vast range of nitro-aromatic compounds, especially those that are non-volatile or thermally labile.[5][6]
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the most common modality. It separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic molecules are retained longer on the column.
Expertise in Action: Many nitro-aromatic compounds are prone to thermal degradation in the heated injector port of a gas chromatograph.[1][6] HPLC analysis is performed at or near ambient temperature, preserving the integrity of the sample and providing a more accurate purity profile. The presence of the aromatic ring and the nitro group creates a strong chromophore, making UV-Vis detection highly effective and sensitive.[6] For complex samples or when definitive identification of impurities is required, coupling HPLC with a mass spectrometer (LC-MS) provides unparalleled specificity.[4][7]
Data Presentation: Typical HPLC Parameters
| Parameter | Typical Setting | Rationale |
| Column | C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides excellent hydrophobic retention and aromatic selectivity for nitro-aromatics. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acid modifier improves peak shape and suppresses ionization of acidic/basic functionalities. |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvents to elute compounds from the reversed-phase column. |
| Gradient Elution | e.g., 25% to 65% B over 10 minutes | Necessary to resolve compounds with a wide range of polarities in a single run.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[8] |
| Detection | UV at 254 nm | Many aromatic compounds, including nitro-aromatics, absorb strongly at this wavelength.[8][9] |
| Injection Volume | 1-10 µL | Small volume to prevent column overloading and peak distortion.[8] |
Experimental Protocol: Purity of a Nitro-aromatic API by RP-HPLC
Objective: To determine the purity of a nitro-aromatic API and quantify related impurities using the area percent method.
1. Instrumentation and Materials:
- HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software (e.g., Empower).
- Analytical balance, volumetric flasks, pipettes, and autosampler vials.
- HPLC-grade acetonitrile, water, and formic acid.
- Reference standard of the nitro-aromatic API.
2. Solution Preparation:
- Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
- Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
- Diluent: 50:50 (v/v) Acetonitrile:Water.
- Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the API reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
3. Chromatographic Conditions:
- Use the parameters outlined in the table above or as optimized for the specific analyte.
- Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
4. Analysis Sequence:
- Inject a blank (Diluent) to ensure no system contamination.
- Inject the Standard Solution five times to establish system suitability (e.g., %RSD of peak area < 2.0%).
- Inject the Sample Solution in duplicate.
5. Data Analysis:
- Integrate all peaks in the sample chromatogram, excluding blank-related peaks.
- Calculate the percentage of each impurity using the area percent formula: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100
- Calculate the purity of the API: % Purity = 100 - (Sum of % of All Impurities)
Trustworthiness: This protocol's reliability is established through method validation. As per ICH Q2(R1) guidelines, parameters such as specificity (ability to resolve the main peak from impurities), linearity, accuracy, and precision must be formally assessed to prove the method is fit for purpose.[10][11]
Visualization: HPLC Workflow
Caption: A typical workflow for purity analysis of nitro-aromatics by HPLC.
Gas Chromatography (GC): For Volatile and Semi-Volatile Compounds
GC is an exceptionally powerful technique for separating and quantifying volatile or semi-volatile nitro-aromatic compounds with high resolution and sensitivity.[12][13]
Principle and Rationale
GC separates analytes in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a capillary column.
Expertise in Action: The Criticality of Inlet and Detector Selection. The primary challenge in GC analysis of nitro-aromatics is their potential for thermal degradation.[1] A conventional high-temperature split/splitless injector can act as a reactor, degrading sensitive analytes before they even reach the column. Therefore, using a lower temperature injection technique like cool on-column or a programmable temperature vaporizer (PTV) is often essential. Detector choice is equally critical. The high electronegativity of the nitro group makes the Electron Capture Detector (ECD) extremely sensitive for these compounds.[6][12] For enhanced selectivity in complex matrices, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is preferred.[1][6][14] For polar analytes like nitrophenols, a derivatization step (e.g., silylation) to replace active hydrogens with a trimethylsilyl (TMS) group can dramatically improve volatility and peak shape.[15][16]
Data Presentation: Typical GC Parameters
| Parameter | Typical Setting | Rationale |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.[17] |
| Carrier Gas | Helium or Hydrogen at ~1-2 mL/min (constant flow) | Inert mobile phase. Hydrogen can provide faster analysis and higher efficiency. |
| Injector | Cool On-Column or PTV | Minimizes thermal degradation of labile analytes during injection.[1] |
| Oven Program | e.g., 80°C (1 min), then 8°C/min to 180°C | Temperature programming is required to elute compounds with different boiling points effectively.[17] |
| Detector | FID, ECD, NPD, or MS | Choice depends on required sensitivity and selectivity. ECD and NPD are highly selective for nitro-compounds.[1][6][12] |
| Detector Temp | 300°C | High enough to prevent condensation of analytes post-column. |
Experimental Protocol: Impurity Profiling of Nitrobenzene by GC-FID
Objective: To separate and quantify impurities in a technical-grade nitrobenzene sample.
1. Instrumentation and Materials:
- GC system with a suitable injector (e.g., Split/Splitless), Flame Ionization Detector (FID), and capillary column.
- Data acquisition and processing software.
- Autosampler vials, syringes, and general laboratory glassware.
- High-purity methanol or methylene chloride (solvent).
- Nitrobenzene sample and reference standards for expected impurities.
2. Solution Preparation:
- Sample Solution (1000 µg/mL): Accurately prepare a 1000 µg/mL (0.1% w/v) solution of the nitrobenzene sample in methanol.[17]
- Calibration Standards: Prepare a series of standards containing the expected impurities at various concentrations to determine their response factors relative to nitrobenzene.
3. Chromatographic Conditions:
- Use the parameters outlined in the table above. For a simple FID analysis, a standard split/splitless injector at 250°C can be used if the analytes are known to be thermally stable.[17]
- Ensure the system is leak-free and conditioned.
4. Analysis Sequence:
- Inject a solvent blank.
- Inject the calibration standards to establish linearity and response factors.
- Inject the Sample Solution.
5. Data Analysis:
- Identify peaks in the sample chromatogram by comparing their retention times to those of the standards.
- Calculate the concentration of each impurity using the calibration curves or response factors.
- Determine the purity of the main component by subtracting the sum of all impurity concentrations.
Visualization: GC Workflow
Caption: A generalized workflow for purity analysis of nitro-aromatics by GC.
The Role of Spectroscopic and Regulatory Frameworks
While chromatography provides separation, spectroscopic methods are essential for confirmation and quantification.
-
UV-Vis Spectroscopy: Serves as the primary detection method in HPLC and can be used for simple, direct quantification of a pure substance in solution by creating a calibration curve based on Beer-Lambert law.[5][18]
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS is the gold standard for impurity identification. It provides molecular weight and fragmentation data, allowing for the structural elucidation of unknown peaks.[6][14][16]
These powerful analytical techniques are guided by a strict regulatory framework. The ICH Q3A(R2) and Q3B(R2) guidelines provide a logical, risk-based approach to controlling impurities, defining thresholds for reporting, identification, and toxicological qualification.[2][3]
Visualization: Integrated Analytical Strategy
Caption: Integrated strategy combining chromatographic and spectroscopic techniques.
Conclusion
The purity analysis of nitro-aromatic compounds is a multi-faceted task that relies on the intelligent application of advanced analytical techniques. HPLC and GC form the cornerstone of separation science for these molecules, but their successful implementation requires a deep understanding of the analytes' properties to make informed choices about columns, injection techniques, and detectors. By grounding these robust protocols in the principles of method validation and adhering to regulatory guidelines like those from ICH, scientists can ensure the generation of trustworthy, accurate, and reliable data. This comprehensive approach is fundamental to guaranteeing the quality and safety of products in the pharmaceutical and chemical industries.
References
- 1. manuallib.com [manuallib.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. waters.com [waters.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. wjarr.com [wjarr.com]
- 12. epa.gov [epa.gov]
- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 14. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 18. resources.saylor.org [resources.saylor.org]
Troubleshooting & Optimization
solubility issues of 1-Methyl-5-nitro-1H-indazol-3-amine in aqueous solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Methyl-5-nitro-1H-indazol-3-amine. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common solubility challenges associated with this compound in aqueous experimental systems. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its behavior in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?
A1: Understanding the inherent properties of this compound is the first step in troubleshooting. The molecule's structure—a rigid indazole core, an electron-withdrawing nitro group, and a basic amine group—creates a challenging solubility profile. It is a classic example of a compound that is poorly soluble in neutral aqueous media.
The primary factors are:
-
High Lipophilicity (Hydrophobicity): The fused aromatic ring system is nonpolar and prefers to associate with itself rather than with water, leading to low intrinsic solubility.
-
Crystal Lattice Energy: As a solid, strong intermolecular forces can exist in the crystal lattice, requiring significant energy to break apart during dissolution. Compounds with high melting points often have high lattice energies, making them harder to dissolve.
-
A Basic Amine Group: The 3-amine group is a weak base. At physiological pH (~7.4), it will be predominantly in its neutral, uncharged form (R-NH₂), which is less soluble. By lowering the pH, this group can be protonated to form a much more water-soluble cationic salt (R-NH₃⁺).[1][2]
Here is a summary of its key properties:
| Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C₈H₈N₄O₂[3] | - |
| Molecular Weight | 192.18 g/mol [3] | Moderate molecular weight. |
| Structure | Indazole core with methyl, nitro, and amine groups | Aromatic core is hydrophobic; nitro group is polar but electron-withdrawing. |
| Predicted XLogP3 | ~2.3 (estimated based on similar structures[4]) | Indicates moderate lipophilicity and poor aqueous solubility. |
| Key Functional Group | 3-amine (weakly basic) | Solubility is highly pH-dependent; protonation at acidic pH increases solubility.[1][5] |
| Appearance | Solid powder | High crystal lattice energy may contribute to poor solubility. |
Q2: I'm having trouble preparing a concentrated stock solution. What is the recommended solvent?
A2: Due to its poor aqueous solubility, you should not use aqueous buffers to prepare a primary stock solution.
Primary Recommendation: Use a polar, aprotic organic solvent.
-
Dimethyl Sulfoxide (DMSO): This is the industry-standard choice. This compound should be freely soluble in 100% DMSO at concentrations of 10 mM or higher. DMSO is an excellent solvent for dissolving a wide range of organic molecules for high-throughput screening and biological assays.[6][7]
-
N,N-Dimethylformamide (DMF): Another suitable option, with properties similar to DMSO.
Protocol A: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of this compound powder (MW = 192.18 g/mol ). For 1 mL of a 10 mM stock, you need 0.192 mg. For 10 mL, you need 1.92 mg.
-
Add Solvent: Add the calculated volume of 100% anhydrous DMSO to the vial containing the compound.
-
Ensure Complete Dissolution: Vortex vigorously. If needed, you can gently warm the solution to 30-37°C or use a bath sonicator for a few minutes to break up any aggregates and ensure all solid material is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption by the DMSO.[8]
Q3: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer. Why is this happening and how can I fix it?
A3: This is the most common issue encountered with hydrophobic compounds and is often called "crashing out."
The Cause: Supersaturation and Solvent Shift When you add a small volume of a highly concentrated DMSO stock to a large volume of an aqueous buffer, you are performing a rapid solvent shift. The compound, which was stable in the organic DMSO environment, is suddenly exposed to an aqueous environment where its solubility is thousands of times lower.[9] The final DMSO concentration (e.g., 0.1-1%) is too low to keep the compound dissolved, creating a thermodynamically unstable supersaturated solution, which resolves itself by precipitating the excess compound out of solution.[8][10]
Troubleshooting Workflow:
Below is a decision-making workflow to address this issue systematically.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. echemi.com [echemi.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
- 9. benchchem.com [benchchem.com]
- 10. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Separation of Nitroindazole Regioisomers
<content_type>
Welcome to the technical support center for nitroindazole regioisomer separation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these critical intermediates. The following question-and-answer format addresses common issues, explains the underlying chemical principles, and provides actionable, field-proven protocols to achieve baseline resolution and high purity.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of nitroindazole regioisomers so challenging?
A1: The difficulty in separating nitroindazole regioisomers, such as 5-nitroindazole and 6-nitroindazole, stems from their profound structural similarity. Regioisomers possess the same molecular formula and functional groups, differing only in the position of the nitro group on the indazole core. This leads to nearly identical physicochemical properties:
-
Similar Polarity and Hydrophobicity: This results in very close retention times on standard reversed-phase columns (e.g., C18), often leading to significant peak co-elution.[1][2]
-
Subtle Differences in pKa and Dipole Moment: The position of the electron-withdrawing nitro group subtly influences the molecule's overall dipole moment and the acidity of the N-H proton.[3] While these differences are the key to separation, they are often too slight for conventional chromatography to exploit effectively.
-
Identical Molecular Weight: This makes them indistinguishable by mass spectrometry alone without prior chromatographic separation.[1]
Achieving separation requires chromatographic systems that can recognize and interact with these minor electronic and steric differences.
Chromatographic Troubleshooting Guide
Q2: My nitroindazole isomers are co-eluting on a standard C18 column. What is my first troubleshooting step?
A2: Before abandoning the column, the first and most crucial step is to modify the mobile phase selectivity . Altering the organic modifier can dramatically change the interactions between the analytes and the stationary phase.[4]
-
The Underlying Principle (Causality): Acetonitrile and methanol, the two most common organic modifiers in reversed-phase HPLC, interact differently with both the stationary phase and the analytes.[5][6] Methanol is a protic solvent that readily donates hydrogen bonds, while acetonitrile is aprotic with a strong dipole moment.[5] Switching from one to the other (or using a mix) alters the π-π interactions between the nitroindazole rings and the stationary phase, which can be enough to resolve the isomers.[5]
Experimental Protocol 1: Mobile Phase Modifier Screening
-
Baseline Method:
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: Start with a 5-95% B over 15 minutes.
-
Observation: Note the degree of co-elution.
-
-
Modifier Swap:
-
Change Mobile Phase B: Replace Acetonitrile with Methanol (MeOH).
-
Run the Same Gradient: Execute the identical 5-95% gradient over 15 minutes.
-
Analysis: Compare the chromatograms. Look for any change in selectivity or elution order. Often, one solvent will provide superior resolution over the other.[5]
-
-
Ternary Mixture:
-
If neither ACN nor MeOH alone gives baseline resolution, try a 50:50 mixture of ACN:MeOH as Mobile Phase B. This can sometimes provide an intermediate selectivity that resolves the peaks.
-
Q3: Mobile phase screening didn't work. My peaks are still overlapping. What column should I try next?
A3: If modifying the mobile phase is insufficient, the next logical step is to change the stationary phase to one that offers a different separation mechanism. For aromatic, heterocyclic compounds like nitroindazoles, a Phenyl-Hexyl column is the recommended choice.
-
The Underlying Principle (Causality):
-
C18 Columns: Rely primarily on hydrophobic (van der Waals) interactions. Since the regioisomers have very similar hydrophobicity, C18 phases often fail to differentiate them.[7]
-
Phenyl-Hexyl Columns: Offer a multi-modal separation mechanism. They provide hydrophobic interactions via the hexyl linker and, more importantly, π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the nitroindazole analytes.[5][7][8] The precise location of the electron-withdrawing nitro group on the indazole ring alters the electron density distribution (quadrupole moment) of the aromatic system, leading to differential π-π stacking interactions with the phenyl phase. This is often the key to resolving stubborn regioisomers.[5][9]
-
Data Presentation 1: Stationary Phase Selection Guide
| Stationary Phase | Primary Interaction Mechanism | Ideal for Nitroindazoles? | Rationale |
| C18 (Octadecylsilane) | Hydrophobic | Poor | Lacks specific interactions to differentiate subtle electronic differences between regioisomers.[7] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Excellent | Exploits differences in aromatic electron density caused by the nitro group's position, enhancing selectivity.[5][8] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole | Good Alternative | The highly electronegative fluorine atoms create a strong dipole, offering a different selectivity profile for polarizable analytes. |
| HILIC | Partitioning into an aqueous layer | Potentially Useful | Hydrophilic Interaction Liquid Chromatography (HILIC) separates based on polarity. It can be a powerful tool if reversed-phase methods fail, as it offers an orthogonal separation mechanism.[10][11][12][13] |
Q4: I have a Phenyl-Hexyl column but still see poor resolution. How can I optimize the method further?
A4: Fine-tuning the mobile phase and temperature is critical. With a Phenyl-Hexyl phase, the choice of organic modifier is even more impactful because it directly influences the π-π interactions.
-
The Underlying Principle (Causality): Research has shown that methanol enhances π-π interactions with phenyl stationary phases, while acetonitrile can disrupt them.[5] Therefore, for nitroindazole separation on a Phenyl-Hexyl column, methanol-based mobile phases are strongly preferred as they tend to increase retention and selectivity. Additionally, lowering the column temperature can improve resolution by increasing the strength of these subtle intermolecular interactions.[2][14]
Visualization 1: Troubleshooting Workflow for Co-eluting Peaks
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. halocolumns.com [halocolumns.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nitration Reactions for Indazole Synthesis
Welcome to the technical support center for the synthesis of nitrated indazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of indazole nitration, a critical transformation in the synthesis of many pharmacologically active compounds.[1][2][3] Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, maximize yields, and ensure the regioselective synthesis of your target nitroindazole.
Troubleshooting Guide: Common Issues in Indazole Nitration
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: Low to No Yield of the Desired Nitroindazole
"I've set up my nitration reaction following a literature procedure, but upon work-up and analysis, I see very little of my desired product and a significant amount of starting material remains. What could be the issue?"
Possible Causes and Solutions:
-
Insufficiently Activating Nitrating Agent: The reactivity of the indazole ring can be influenced by substituents. For electron-poor indazoles, a standard nitrating agent like nitric acid in a non-acidic solvent may not be sufficient.
-
Solution: The classic and highly effective nitrating system is a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").[4] Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The kinetics and mechanism of indazole nitration in acidities below 90% sulfuric acid indicate that the reaction proceeds through the conjugate acid of indazole.[5]
-
-
Deactivation by Protonation: In strongly acidic media, the indazole ring is protonated, which deactivates it towards electrophilic attack. This can lead to a delicate balance where the concentration of the reactive nitronium ion is high, but the nucleophilicity of the substrate is reduced.
-
Solution: Carefully control the acidity and temperature of your reaction. A gradual increase in the sulfuric acid concentration can help find the optimal balance. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the point of maximum conversion without significant degradation.
-
-
Inadequate Temperature Control: Nitration reactions are typically exothermic.[6] If the heat generated is not effectively dissipated, it can lead to side reactions and decomposition of both the starting material and the product.
-
Solution: Always perform the addition of the nitrating agent at a low temperature, typically 0 °C or below, using an ice or ice-salt bath. Maintain this temperature for a period before allowing the reaction to slowly warm to room temperature if required by the specific protocol.
-
Question 2: Poor Regioselectivity - Formation of a Mixture of Isomers
"My reaction produces a mixture of nitroindazole isomers (e.g., 5-nitro, 7-nitro, and N-nitro) that are difficult to separate. How can I improve the regioselectivity?"
Understanding the Root Cause: The indazole scaffold has multiple potential sites for nitration: the C3, C4, C5, C6, and C7 positions on the benzene ring, as well as the N1 and N2 positions of the pyrazole ring.[7][8] The final distribution of isomers is a complex interplay of electronic effects, steric hindrance, and reaction conditions.
Strategies for Controlling Regioselectivity:
-
Leveraging Steric and Electronic Effects of Substituents: The existing substituents on the indazole ring are powerful directing groups.
-
Electron-donating groups will activate the ring and generally direct ortho- and para- to their position.
-
Electron-withdrawing groups, such as a nitro group or a carboxylate, deactivate the ring and can direct meta-. For instance, a substituent at the C7 position can influence N2 selectivity.[9]
-
Bulky groups at the C3 position can sterically hinder attack at adjacent positions and may favor nitration on the benzene ring.[9]
-
-
Choice of Nitrating Agent and Solvent:
-
For C7-Nitration of 2H-Indazoles: A recently developed method utilizes iron(III) nitrate in the presence of a catalyst like Zn(OTf)₂. This approach demonstrates excellent site-selectivity for the C7 position and proceeds via a radical pathway.[4]
-
For C3-Nitration of 2H-Indazoles: Radical C3-nitration can be achieved using Fe(NO₃)₃ in the presence of TEMPO and oxygen.[10]
-
Thermodynamic vs. Kinetic Control: The N1-substituted indazole is often the thermodynamically more stable isomer, while the N2-isomer can be favored under kinetically controlled conditions.[9][11] The choice of base and solvent is critical. For instance, NaH in THF often favors N1-alkylation, a related reaction, suggesting that similar principles could apply to N-nitration under specific conditions.[9]
-
-
Protecting Groups: While not a direct nitration strategy, the use of N-protecting groups can block one of the nitrogen atoms, thus directing substitution to the other nitrogen or to the carbocyclic ring. Subsequent deprotection would yield the desired N-H nitroindazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing a nitration reaction?
A1: Nitration reactions are potentially hazardous and must be handled with extreme caution.[6][12] The primary risks include:
-
Corrosivity: Nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[13][14]
-
Exothermic Reactions: Nitrations are highly exothermic and can lead to a runaway reaction or "thermal runaway" if not properly cooled, potentially causing an explosion.[6]
-
Toxicity: Nitric acid fumes and nitrogen dioxide gas, a potential byproduct, are toxic upon inhalation.[12][14]
-
Reactivity: Nitric acid is a strong oxidizing agent and can react violently with organic materials, reducing agents, and bases.[13][15]
Essential Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[12]
-
Use an ice bath for cooling and monitor the reaction temperature closely with a thermometer.
-
Add the nitrating agent slowly and dropwise.
-
Have an emergency plan and spill kits readily available.[15]
Q2: How can I effectively separate a mixture of nitroindazole isomers?
A2: The separation of nitroindazole isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is often required.
-
Recrystallization: If one isomer is significantly less soluble than the others in a particular solvent system, fractional recrystallization can be an effective purification method. A mixed solvent system, such as acetone/water, ethanol/water, or methanol/water, can be employed to achieve separation.[16]
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be used.
Q3: What analytical techniques are best for characterizing my nitroindazole product?
A3: A combination of spectroscopic and analytical methods is essential for unambiguous structure confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern on the indazole ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and can help confirm its identity.[17]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of the nitro group (typically strong absorptions around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product and can be coupled with a UV detector for quantification.[18]
Standard Experimental Protocol: Nitration of Indazole with Mixed Acid
This protocol provides a general procedure for the nitration of unsubstituted indazole, which typically yields 5-nitroindazole as the major product. Warning: This reaction is hazardous and should only be performed by trained personnel with appropriate safety measures in place.
Reagents and Equipment:
-
Indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve indazole (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (a volume equal to that used for the indazole) at 0 °C.
-
Cool the indazole solution to 0 °C using an ice bath.
-
Slowly add the nitrating mixture dropwise to the stirred indazole solution via a dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the desired nitroindazole.[19]
Visualizing the Chemistry of Indazole Nitration
Reaction Mechanism
Caption: Electrophilic aromatic substitution mechanism for indazole nitration.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common indazole nitration issues.
Data Summary: Factors Influencing Regioselectivity
| Factor | Condition/Reagent | Primary Outcome | Reference |
| Nitrating Agent | HNO₃ / H₂SO₄ | Typically favors C5-nitration | [5] |
| Fe(NO₃)₃ / Zn(OTf)₂ | Site-selective C7-nitration of 2H-indazoles | [4] | |
| Fe(NO₃)₃ / TEMPO / O₂ | Radical C3-nitration of 2H-indazoles | [10] | |
| Substituents | Electron-withdrawing group at C7 (e.g., NO₂, CO₂Me) | Promotes N2-substitution | [9] |
| Bulky group at C3 (e.g., t-Butyl) | Can favor N1-substitution | [9] | |
| Reaction Control | Kinetic Control | Can favor the N2-substituted product | [11] |
| Thermodynamic Control | Often favors the N1-substituted product | [9][11] |
References
- 1. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of nitration of indazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. ehs.com [ehs.com]
- 15. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 16. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 17. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: High-Purity Recrystallization of 1-Methyl-5-nitro-1H-indazol-3-amine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Methyl-5-nitro-1H-indazol-3-amine. As a pivotal intermediate in various synthetic pathways, achieving high purity of this compound is critical for ensuring the success of subsequent reactions and the integrity of final products. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and foundational knowledge grounded in established chemical principles to empower you to overcome common challenges in its recrystallization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of this compound and the theoretical underpinnings of its purification.
Q1: What are the key chemical properties of this compound that influence its recrystallization?
A1: The molecular structure of this compound (CAS No: 73105-48-3, Molecular Formula: C₈H₈N₄O₂) dictates its behavior in solution.[1][2] It possesses several polar functional groups: a nitro group (-NO₂), an amine group (-NH₂), and the nitrogen-containing indazole ring system. These features make the molecule significantly polar. According to the fundamental principle of "like dissolves like," polar compounds exhibit greater solubility in polar solvents.[3][4] This polarity is the primary factor guiding the selection of an appropriate recrystallization solvent.
Q2: How do I select the optimal solvent for recrystallization?
A2: The ideal solvent for recrystallization must satisfy specific criteria: the compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[4][5] Conversely, impurities should either be insoluble in the hot solvent or remain fully dissolved in the cold solvent.[5] For this compound, polar solvents are the best starting point. Alcohols such as ethanol and methanol are excellent candidates, as demonstrated by their successful use in recrystallizing structurally similar nitroindazole derivatives.[6][7][8] A small-scale solvent screening is always the recommended first step to empirically determine the best choice for your specific crude material.[5][9]
Q3: What are the likely impurities in my crude sample?
A3: Impurities can originate from unreacted starting materials, side-products, or degradation. In syntheses involving diazotization to form the indazole ring, a common side-product can be a yellow, insoluble diazoamino compound.[8] Other potential impurities include isomers formed during methylation or nitration, or residual acids/bases from the reaction workup. The presence of colored impurities often suggests complex organic by-products, which may require special treatment.
Q4: What are the critical safety precautions when performing this recrystallization?
A4: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All operations should be conducted within a certified fume hood to avoid inhalation of solvent vapors or fine crystalline dust. Many organic solvents, such as ethanol and methanol, are flammable and should be heated using a steam bath or a heating mantle with a stirrer, never an open flame. Nitroaromatic compounds can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Section 2: Experimental Protocols & Data
This section provides a detailed, step-by-step methodology for the purification process.
Protocol 1: Solvent Screening
-
Preparation: Place approximately 50 mg of your crude this compound into four separate small test tubes.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., ethanol, methanol, isopropanol, water).
-
Room Temperature Test: Agitate the tubes at room temperature. Note any solvents that readily dissolve the compound; these are unsuitable as single-recrystallization solvents.[9]
-
Hot Temperature Test: For solvents that did not dissolve the compound at room temperature, gently heat them in a water bath towards their boiling point. Add the solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the hot, clear solutions to cool to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: The optimal solvent is the one that dissolved the compound when hot and produced a high yield of crystalline precipitate upon cooling.
Protocol 2: Bulk Recrystallization of this compound
This protocol assumes ethanol is the chosen solvent based on screening and literature precedent for similar compounds.[6][7]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half full). Add a magnetic stir bar.
-
Solvent Addition: Add a minimal amount of ethanol to just cover the solid. Begin heating the mixture with stirring on a hot plate.
-
Hot Dissolution: Bring the slurry to a gentle boil. Add more hot ethanol in small portions until all the solid has completely dissolved. Note: Avoid adding a large excess of solvent, as this will reduce your final yield.[10]
-
(Optional) Decoloration: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Pre-heat a clean filter funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[11]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[12]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Table 1: Quantitative Parameters for Recrystallization
| Parameter | Guideline Value | Rationale |
| Crude Material to Solvent Ratio | ~1 g per 15-25 mL Ethanol | This is an estimated starting point. The exact volume depends on impurity levels and should be minimized to ensure high recovery. |
| Dissolution Temperature | ~78 °C (Boiling point of Ethanol) | Ensures maximum solubility of the target compound.[4] |
| Cooling Protocol | Slow cool to 20-25°C, then 0-4°C | Promotes the formation of well-defined, pure crystals and maximizes yield. |
| Expected Recovery | 75-90% | Recovery depends heavily on the initial purity of the crude material and adherence to the protocol. |
Section 3: Troubleshooting Guide
Encountering issues during recrystallization is common. This guide provides a logical framework for diagnosing and solving them.
Problem 1: The compound "oils out" as a liquid instead of forming solid crystals.
-
Probable Cause: The solution is becoming supersaturated at a temperature that is above the melting point of your compound, or the cooling rate is too rapid.[11] This is more common when the material has significant impurities, which can cause melting point depression.
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to reduce the concentration.[10]
-
Ensure a very slow cooling process. You can insulate the flask to slow heat loss.
-
Vigorously scratching the inner surface of the flask with a glass rod at the solution's surface as it cools can help induce nucleation and prevent oiling.[11]
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Probable Cause 1: Too much solvent was used, and the solution is not saturated at the lower temperature.[10][12]
-
Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 20-30%) in the fume hood to increase the concentration. Allow the solution to cool again.[12]
-
-
Probable Cause 2: The solution is supersaturated and requires a nucleation event to begin crystallization.[10]
-
Solution 1 (Seeding): If you have a pure crystal of the compound, add a single tiny "seed crystal" to the cold solution.
-
Solution 2 (Scratching): Use a glass stirring rod to vigorously scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.[10]
-
Problem 3: The final product is still colored (e.g., yellow or brown).
-
Probable Cause: The colored impurities have a solubility profile similar to your target compound and co-precipitated.
-
Solution:
-
Re-dissolve the colored crystals in the minimum amount of hot solvent.
-
Add a small amount of activated charcoal (decolorizing carbon) to the hot solution and swirl for several minutes. The charcoal will adsorb the colored impurities.[8]
-
Perform a hot filtration to remove the charcoal, then proceed with the cooling and crystallization steps as outlined in the main protocol. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Problem 4: The yield of pure crystals is very low.
-
Probable Cause 1: An excessive amount of solvent was used, leaving a large portion of your product dissolved in the mother liquor.[12]
-
Solution: Concentrate the filtrate (mother liquor) by evaporating some of the solvent and cool it again to recover a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
-
Probable Cause 2: Premature crystallization occurred during the hot filtration step, resulting in product loss on the filter paper.
-
Solution: Ensure the funnel and receiving flask are sufficiently pre-heated. Use a slight excess of hot solvent to keep the compound in solution during the transfer, then evaporate the excess before cooling.[11]
-
Section 4: Visualization of Workflows
Diagram 1: Standard Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization of this compound.
Diagram 2: Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common issues during the recrystallization process.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. 73105-48-3 | this compound - Moldb [moldb.com]
- 3. quora.com [quora.com]
- 4. Recrystallization [wiredchemist.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Synthesis of N-Substituted Indazoles
Welcome to the technical support center for the regioselective synthesis of N-substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this critical area of medicinal chemistry. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the regioselectivity and overall success of your synthetic endeavors.
Introduction to the Challenge
Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of these compounds is often critically dependent on the substituent's position on the pyrazole ring, particularly on the nitrogen atoms (N1 and N2). However, the indazole nucleus possesses two nucleophilic nitrogen atoms, leading to the frequent formation of isomeric mixtures during N-substitution reactions. This lack of regioselectivity complicates purification, reduces yields, and presents a significant hurdle in synthetic campaigns. This guide provides practical, experience-driven advice to overcome these challenges.
Troubleshooting Guide: Common Issues in N-Substituted Indazole Synthesis
This section addresses specific problems you may encounter in the lab, offering probable causes and actionable solutions.
Issue 1: Poor or No Regioselectivity in N-Alkylation
Symptom: You are performing an N-alkylation of an indazole and obtaining a mixture of N1 and N2 isomers, often in a nearly 1:1 ratio, or the undesired isomer is the major product.
Probable Causes & Solutions:
-
Inappropriate Base/Solvent System: The choice of base and solvent is paramount in directing alkylation. The nature of the indazolide anion in solution significantly influences the site of attack.
-
Explanation: In polar aprotic solvents like DMF or DMSO, "naked" indazolide anions are present, which often favor N1 alkylation due to electronic reasons (the N1 anion is generally considered "harder"). In contrast, in less polar solvents or in the presence of counterions that coordinate more strongly, the steric environment plays a more significant role, often favoring the less hindered N2 position.
-
Solution: Systematically screen a panel of bases and solvents. For instance, to favor N1 alkylation, consider using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF. To enhance N2 selectivity, a weaker base like potassium carbonate (K2CO3) in a less polar solvent like acetone or acetonitrile can be effective.
-
-
Steric Hindrance: The steric bulk of both the electrophile and substituents on the indazole ring can dramatically influence the regiochemical outcome.
-
Explanation: The N2 position is generally less sterically encumbered than the N1 position, which is flanked by the benzene ring. Therefore, bulky electrophiles will preferentially react at the N2 position.
-
Solution: If N1 substitution is desired with a bulky electrophile, a two-step approach involving a directing group might be necessary. Conversely, to favor N2 substitution, increasing the steric bulk of the electrophile can be a viable strategy.
-
-
Reaction Temperature: Temperature can affect the kinetic vs. thermodynamic control of the reaction.
-
Explanation: N1-alkylation is often the thermodynamically favored pathway, while N2-alkylation can be the kinetically favored one, although this is highly substrate-dependent. Lower temperatures may favor the kinetic product.
-
Solution: Experiment with a range of temperatures. If you are obtaining a mixture at room temperature, try running the reaction at 0 °C or even lower. Conversely, if the desired isomer is the thermodynamic product, running the reaction at a higher temperature might be beneficial, but be mindful of potential side reactions.
-
Workflow for Optimizing N-Alkylation Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity in N-alkylation.
Issue 2: Challenges in N-Arylation of Indazoles
Symptom: You are attempting a transition-metal-catalyzed N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling) and are observing low yields, a mixture of isomers, or decomposition of starting materials.
Probable Causes & Solutions:
-
Ligand and Catalyst Choice: The performance of N-arylation reactions is highly dependent on the choice of ligand and metal precursor.
-
Explanation: Different ligands have varying steric and electronic properties that influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. Some ligands may preferentially favor coordination to one nitrogen of the indazole over the other.
-
Solution: A thorough screening of ligands is often necessary. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are a good starting point. For Ullmann-type couplings, phenanthroline or other nitrogen-based ligands are commonly used with copper catalysts.
-
-
Base Sensitivity: The indazole ring can be sensitive to the strong bases often employed in these coupling reactions.
-
Explanation: Strong bases can deprotonate other positions on the indazole or aryl halide, leading to side reactions.
-
Solution: Use a weaker, non-nucleophilic base if possible. Bases like K3PO4 or Cs2CO3 are often effective and are less harsh than alkoxides.
-
Table 1: Common Conditions for Regioselective N-Arylation
| Target Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Typical Outcome |
| N1 | Pd(OAc)2 / Xantphos | Cs2CO3 | Dioxane | 80-110 | Generally favors N1, especially with electron-withdrawing groups on the indazole. |
| N2 | CuI / L-proline or TMEDA | K2CO3 or K3PO4 | DMSO | 100-130 | Often provides good selectivity for the N2 isomer, particularly with electron-rich indazoles. |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic and steric factors governing regioselectivity in indazole alkylation?
A1: The regioselectivity of indazole alkylation is a complex interplay of several factors:
-
Acidity: The N1-H is generally more acidic than the N2-H. Consequently, deprotonation typically occurs at the N1 position.
-
Nucleophilicity of the Anion: In the resulting indazolide anion, the negative charge is delocalized across both nitrogen atoms and the aromatic system. The distribution of this charge, and thus the relative nucleophilicity of N1 and N2, is influenced by substituents on the indazole ring. Electron-donating groups tend to increase the electron density at N2, while electron-withdrawing groups enhance it at N1.
-
Steric Hindrance: As previously mentioned, the N1 position is sterically more hindered due to the adjacent fused benzene ring. This often leads to a preference for N2 substitution with bulky electrophiles.
-
Hard and Soft Acids and Bases (HSAB) Theory: The N1 position can be considered a "harder" nucleophile, while N2 is "softer." This means that "hard" electrophiles (e.g., those with a highly positive charge and small size) may preferentially react at N1, while "soft" electrophiles (e.g., larger, more polarizable species) may favor N2.
Q2: How can I reliably synthesize the N2-substituted isomer?
A2: Achieving high selectivity for the N2 isomer often requires careful selection of reaction conditions to favor kinetic control and exploit steric effects. Here is a reliable protocol:
Protocol: Selective N2-Alkylation of Indazole
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the indazole (1.0 eq.).
-
Solvent and Base: Add anhydrous acetone or acetonitrile (10 mL per mmol of indazole) followed by powdered potassium carbonate (K2CO3, 1.5-2.0 eq.).
-
Electrophile Addition: Add the alkylating agent (1.1-1.2 eq.) dropwise at room temperature. For highly reactive electrophiles, cool the mixture to 0 °C before addition.
-
Reaction: Stir the mixture vigorously at room temperature or gentle heat (40-50 °C) and monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the N2 isomer from any minor N1 isomer and other impurities.
Q3: Are there modern, more direct methods for achieving regioselective N-substitution?
A3: Yes, the field has evolved beyond classical alkylation and coupling reactions. Directed C-H functionalization has emerged as a powerful strategy. For instance, a directing group can be installed on the indazole, which then coordinates to a transition metal catalyst and directs the C-H activation and subsequent functionalization at a specific site. While this is often used for C-H functionalization, related principles can be applied to guide N-substitution or to synthesize a precursor that can be readily converted to the desired N-substituted indazole.
Q4: Can I predict the major isomer based on the substituents on the indazole ring?
A4: While not always absolute, some general trends can help predict the outcome:
-
Electron-Withdrawing Groups (EWGs) at C3: These tend to favor N2 alkylation. The EWG stabilizes the negative charge at the adjacent N1 position, making it less nucleophilic.
-
Electron-Donating Groups (EDGs) at C3: These generally favor N1 alkylation by increasing the electron density at the N1 position.
-
Substituents on the Benzene Ring: The effect of substituents on the carbocyclic part of the indazole is generally less pronounced but can still influence the N1/N2 ratio through electronic effects.
Logical Flow of Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of N-substitution on indazoles.
Technical Support Center: Reduction of Nitroindazoles using Tin(II) Chloride (SnCl₂)
Welcome to the technical support guide for the reduction of nitro groups in nitroindazole scaffolds using tin(II) chloride. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this crucial synthetic transformation. The indazole core is a privileged scaffold in drug discovery, and the successful reduction of a nitro group to an amine is often a pivotal step in synthesizing active pharmaceutical ingredients.
Foundational Principles: The "Why" Behind the Reaction
The reduction of an aromatic nitro group to a primary amine using tin(II) chloride is a classic and robust transformation in organic synthesis.[1][2] SnCl₂ is valued for its high chemoselectivity, often leaving other reducible functional groups like esters, nitriles, and even some carbonyls untouched.[3][4][5] The reaction proceeds in an acidic medium, where Sn(II) acts as a single-electron donor, converting the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamine (-NHOH), and finally to the desired amine (-NH₂).
Reaction Mechanism Overview
The overall stoichiometry involves the transfer of six electrons to the nitro group, with three equivalents of Sn(II) being oxidized to Sn(IV) for every mole of nitro compound reduced.
Caption: Simplified electron transfer pathway for SnCl₂ reduction.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Question 1: My reaction is stalled or incomplete. TLC analysis shows significant amounts of starting material even after prolonged reaction time. What should I do?
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Possible Causes & Recommended Solutions
| Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient SnCl₂ | The reaction requires at least 3 molar equivalents of SnCl₂ per nitro group. However, due to the potential for premature oxidation of SnCl₂ by air or impurities, an excess (typically 4-10 equivalents) is often necessary to drive the reaction to completion.[6] Action: Add another 1-2 equivalents of SnCl₂ to the reaction mixture and continue monitoring by TLC. |
| Poor Reagent Quality | Tin(II) chloride, especially the dihydrate, can slowly oxidize to inactive Sn(IV) upon exposure to air. Action: Use a fresh bottle of SnCl₂·2H₂O or consider using anhydrous SnCl₂. For anhydrous reactions, ensure your solvent is thoroughly dried. |
| Low Reaction Temperature | While some reductions proceed at room temperature, many substrates require heating to overcome activation energy barriers.[5] Action: Gently heat the reaction mixture. A common temperature range is 50-80 °C, depending on the solvent's boiling point (e.g., refluxing ethanol).[5][7] |
| Poor Solubility | If the nitroindazole starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, slowing down the rate significantly. Action: Choose a solvent in which your substrate is more soluble. Ethanol is a common and effective choice.[7][8] In some cases, using a co-solvent system or a different solvent like ethyl acetate may be beneficial.[2][3] |
Question 2: The reaction worked, but my work-up is problematic. I'm getting intractable emulsions and a gelatinous precipitate when I add base.
Answer: This is arguably the most frequently encountered challenge with SnCl₂ reductions. The issue arises from the precipitation of tin hydroxides (Sn(OH)₂ and Sn(OH)₄) when the acidic reaction mixture is neutralized.
Troubleshooting Workflow: Work-up Strategies
Caption: Decision tree for SnCl₂ reduction work-up procedures.
-
Strong Base Method: The key is to add enough strong base (e.g., 50% aq. NaOH) to not only neutralize the acid but to push the pH above 12.[9] Tin hydroxides are amphoteric and will redissolve at high pH to form soluble stannate complexes, leading to clean phase separation.[9][10]
-
Filtration Method: If your product is sensitive to high pH, neutralize the mixture to pH 7-8 with a milder base like saturated sodium bicarbonate. The resulting tin salts will precipitate. Filter the entire mixture through a pad of Celite or diatomaceous earth to remove the solids.[11] Be sure to wash the filter cake thoroughly with your extraction solvent to recover any adsorbed product.
-
Chelation Method: Adding a saturated aqueous solution of a chelating agent like trisodium citrate can sequester the tin ions, preventing them from precipitating and allowing for a straightforward extraction.[12]
Question 3: I've isolated a product, but NMR analysis shows unexpected signals. I see evidence of chlorination or alkoxylation on the indazole ring. What happened?
Answer: This is a known side reaction specifically observed in the reduction of certain nitroindazoles with SnCl₂ in alcoholic solvents.[8][13]
-
Mechanism of Side Reactions: When using anhydrous SnCl₂ in an alcohol solvent (like ethanol), the reaction can generate HCl in situ. This, combined with the activating nature of the newly formed amino group, can lead to electrophilic substitution on the indazole ring.
-
Mitigation Strategies:
-
Change Solvent: Switching from ethanol to a non-nucleophilic solvent like ethyl acetate can prevent alkoxylation.
-
Control Temperature: These side reactions may be more prevalent at higher temperatures. Running the reaction at a lower temperature could improve selectivity.
-
Use SnCl₂·2H₂O: The dihydrate is often used in protocols and may alter the reactivity profile compared to the anhydrous form.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: Should I use anhydrous SnCl₂ or SnCl₂·2H₂O? Both forms are effective. SnCl₂·2H₂O is more common, less expensive, and easier to handle.[2] Anhydrous SnCl₂ is preferred when strictly non-aqueous conditions are required, for instance, to prevent potential hydrolysis of other functional groups or to avoid certain side reactions, though it can also promote others like chlorination in alcoholic solvents.[8][14]
Q2: How chemoselective is this reduction? Will it affect my ester, nitrile, or halogen substituents? SnCl₂ is known for its excellent chemoselectivity.[3] It will reliably reduce a nitro group while leaving the following groups intact:
Q3: What are the primary safety concerns when running this reaction?
-
Reagents: Tin(II) chloride is corrosive and can cause severe skin burns and eye damage.[16][17] It is also harmful if swallowed or inhaled.[17] Nitroindazoles, like many aromatic nitro compounds, should be handled with care as they can be toxic and potentially energetic.
-
Procedure: The initial reaction can be exothermic, especially on a larger scale.[2][18] Add reagents portion-wise and have an ice bath ready to moderate the temperature if needed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves (nitrile or natural rubber are recommended).[16][19] Conduct the reaction in a well-ventilated chemical fume hood.[16]
Standard Experimental Protocol
This section provides a general, step-by-step procedure for the reduction of a nitroindazole.
Protocol: Reduction of 4-Nitroindazole to 4-Aminoindazole
Caption: General experimental workflow for nitroindazole reduction.
Materials:
-
Nitro-substituted indazole (1.0 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equivalents)[5]
-
Absolute Ethanol
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nitroindazole (1.0 eq.) in absolute ethanol.
-
Add SnCl₂·2H₂O (5.0 eq.) to the solution.[5] The mixture may become a suspension.
-
Heat the reaction mixture to reflux (approx. 80 °C) under a nitrogen or argon atmosphere.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.
-
Once the starting material is fully consumed, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice.
-
Carefully add a concentrated aqueous solution of NaOH with vigorous stirring until the pH of the aqueous layer is >12. The initially formed white precipitate of tin salts should redissolve to form a clear or slightly cloudy solution.[9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of ethanol used).
-
Combine the organic layers and wash with brine to remove residual inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude aminoindazole.
-
Purify the crude product as necessary, typically by flash column chromatography on silica gel or by recrystallization.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. SnCl2 as a reducing agent , Hive Chemistry Discourse [chemistry.mdma.ch]
- 19. nj.gov [nj.gov]
Validation & Comparative
A Comparative Guide to 1-Methyl-5-nitro-1H-indazol-3-amine and Other Antitumor Agents: A Prospective Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the therapeutic potential of 1-Methyl-5-nitro-1H-indazol-3-amine as an antitumor agent. Given the nascent stage of research on this specific molecule, this document synthesizes data from structurally related indazole derivatives to forecast its potential efficacy and mechanism of action. This guide objectively compares this promising scaffold to established antitumor agents, supported by experimental data from related compounds and detailed protocols for future validation.
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. Within the realm of oncology, indazole derivatives have garnered significant attention, with several compounds progressing into clinical trials and beyond. The strategic placement of substituents on the indazole ring can profoundly influence the pharmacological profile, offering a versatile platform for the design of novel therapeutics. This guide focuses on the potential of this compound, a molecule that combines the recognized pharmacophore of 1H-indazol-3-amine with a 5-nitro group, a substitution known to modulate electronic properties and biological activity.
The Therapeutic Potential of this compound: A Mechanistic Hypothesis
While direct experimental evidence for the antitumor effects of this compound is not yet available in the public domain, an analysis of its structural congeners allows for the formulation of a strong mechanistic hypothesis. Research into related 1H-indazole-3-amine and 5-nitroindazole derivatives suggests two primary avenues through which this compound may exert its anticancer effects: the induction of apoptosis via inhibition of key regulatory proteins and the generation of cellular stress.
Studies on certain 1H-indazole-3-amine derivatives have demonstrated an ability to induce apoptosis and affect the cell cycle by potentially inhibiting members of the Bcl-2 family and interfering with the p53/MDM2 pathway.[1][2][3][4] The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, and their inhibition can lower the threshold for cell death.[5][6][7] Concurrently, disrupting the interaction between the tumor suppressor p53 and its negative regulator MDM2 can reactivate p53's function, leading to cell cycle arrest or apoptosis.[8][9][10]
Furthermore, the presence of a 5-nitro group on the indazole ring is significant. Nitroaromatic compounds are known to be bioreducible and can lead to the generation of reactive oxygen species (ROS), inducing cellular stress and DNA damage. Some 5-nitroindazole derivatives have been investigated for their potential as alkylating agents, which directly damage DNA and are a cornerstone of many chemotherapy regimens.[11]
Based on these precedents, it is plausible that this compound functions as a multi-faceted agent that promotes cancer cell death through the induction of apoptosis and the generation of cellular stress.
Caption: Hypothesized mechanism of this compound.
Comparative Analysis with Established Antitumor Agents
To contextualize the potential of this compound, it is instructive to compare its hypothesized mechanisms with those of established antitumor drugs. For this purpose, we will consider Cyclophosphamide, a classical DNA alkylating agent, and Venetoclax, a targeted Bcl-2 inhibitor.
Cyclophosphamide: A DNA Alkylating Agent
Cyclophosphamide is a nitrogen mustard that belongs to the class of alkylating agents.[12] It is a prodrug that is converted in the liver to its active metabolites, which then exert their cytotoxic effects. These metabolites attach alkyl groups to the guanine base of DNA, leading to the formation of cross-links between DNA strands.[13][14] This DNA damage prevents the cell from replicating its genetic material, ultimately triggering apoptosis.[13][15]
Caption: Mechanism of action of Cyclophosphamide.
Venetoclax: A Bcl-2 Inhibitor
Venetoclax is a highly selective, orally bioavailable small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). In many cancers, particularly hematological malignancies, the overexpression of Bcl-2 allows cancer cells to evade apoptosis.[7] Venetoclax mimics the action of natural BH3-only proteins, binding to the hydrophobic groove of Bcl-2 and displacing pro-apoptotic proteins.[16] This frees up pro-apoptotic proteins like Bax and Bak, which then trigger the mitochondrial pathway of apoptosis.[16]
Caption: Mechanism of action of Venetoclax.
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative 1H-indazole-3-amine derivative (Compound 6o), Cyclophosphamide, and Venetoclax in various cancer cell lines. It is crucial to note that these values are context-dependent and can vary based on the cell line and experimental conditions. The data for Compound 6o is presented as a proxy for the potential activity of the 1H-indazol-3-amine scaffold.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6o (Indazole Derivative) | K562 | Chronic Myeloid Leukemia | 5.15 | [1][2][4] |
| A549 | Lung Cancer | >40 | [2] | |
| PC-3 | Prostate Cancer | >40 | [2] | |
| HepG2 | Liver Cancer | >40 | [2] | |
| HEK-293 (Normal) | - | 33.2 | [1][2][4] | |
| Cyclophosphamide | U87 | Glioblastoma | 15.67 | [17] |
| T98 | Glioblastoma | 19.92 | [17] | |
| OVCAR-4 | Ovarian Cancer | Varies | [18] | |
| PEO1 | Ovarian Cancer | Varies | [18] | |
| Raw 264.7 | Monocyte Macrophage | 145.44 µg/ml | [19] | |
| Venetoclax | OCI-AML3 | Acute Myeloid Leukemia | >1 (Relatively Resistant) | [20] |
| THP-1 | Acute Myeloid Leukemia | >1 (Relatively Resistant) | [20] | |
| MV4;11 | Acute Myeloid Leukemia | <1 (Relatively Sensitive) | [20] | |
| MOLM13 | Acute Myeloid Leukemia | 0.2 | [20][21] | |
| OCI-Ly1 | Lymphoma | 0.06 | [22][21] |
Experimental Protocols for the Evaluation of this compound
To empirically validate the antitumor potential of this compound, a systematic experimental approach is required. The following protocols outline the key assays for assessing its in vitro cytotoxicity, mechanism of action, and in vivo efficacy.
Caption: Experimental workflow for evaluating the antitumor activity.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[23]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[24]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[25] Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[24][26]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[24][26]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.
Mechanism of Action: Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate, which can elucidate the molecular pathways affected by the compound.[27][28]
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around its IC50 value for a predetermined time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[27]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p53, MDM2, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]
-
Analysis: Quantify the band intensities to determine changes in protein expression levels.
In Vivo Efficacy: Tumor Xenograft Model
This model assesses the antitumor activity of the compound in a living organism.[29][30][31]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into control and treatment groups. Administer this compound (at various doses) and a vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers two to three times a week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology or Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.
Conclusion and Future Perspectives
While direct experimental data on this compound remains to be published, a comprehensive analysis of its structural components and related indazole derivatives provides a strong rationale for its investigation as a novel antitumor agent. The hypothesized dual mechanism of action, potentially involving the inhibition of anti-apoptotic pathways and the induction of cellular stress, makes it an attractive candidate for further development.
The path forward requires a systematic and rigorous evaluation of this compound. The experimental protocols outlined in this guide provide a clear roadmap for researchers to determine its in vitro cytotoxicity, elucidate its precise mechanism of action, and assess its preclinical efficacy. Should these studies yield promising results, this compound could represent a valuable addition to the arsenal of anticancer therapeutics, potentially offering a new treatment modality for a range of malignancies.
References
- 1. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Inhibiting the p53–MDM2 interaction: an important target for cancer therapy | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 15. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 17. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. atcc.org [atcc.org]
- 25. texaschildrens.org [texaschildrens.org]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. benchchem.com [benchchem.com]
- 28. Apoptosis western blot guide | Abcam [abcam.com]
- 29. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. BiTE® Xenograft Protocol [protocols.io]
- 31. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Methyl vs. 2-Methyl Nitroindazoles: A Technical Overview for Researchers
For researchers and professionals in drug development, understanding the nuanced structure-activity relationships of heterocyclic scaffolds is paramount. Among these, the nitroindazole core presents a compelling area of investigation due to its presence in a range of biologically active compounds. A critical, yet underexplored, aspect of this scaffold is the influence of the N-methylation position on its biological profile. This guide provides a comprehensive comparison of 1-methyl- and 2-methyl-nitroindazoles, synthesizing available data and offering field-proven insights to direct future research. While direct comparative studies are notably scarce, this document collates existing data on individual isomers and related derivatives to construct a comparative framework.
Introduction: The Significance of N-Methylation in Nitroindazoles
The indazole ring, a bicyclic system composed of a benzene and a pyrazole ring, is a privileged scaffold in medicinal chemistry. The introduction of a nitro group can significantly enhance its biological activity, a strategy that has proven effective for other nitro-heterocycles in antimicrobial and anticancer applications. The nitro group's electron-withdrawing nature and its potential for bioreduction to reactive cytotoxic species are key to its pharmacological effects.
Alkylation of the indazole nitrogen results in two possible regioisomers: N1- and N2-alkylation. This seemingly subtle structural modification can have profound consequences on the molecule's physicochemical properties, including its shape, polarity, and hydrogen bonding capacity. These changes, in turn, can dramatically alter how the molecule interacts with biological targets, affecting its efficacy, selectivity, and metabolic stability. This guide will delve into the known and potential differences in the biological activities of 1-methyl- and 2-methyl-nitroindazoles, focusing on antiparasitic, anticancer, and enzyme inhibitory activities.
Comparative Biological Profiles: A Tale of Two Isomers
Antiparasitic Activity
Nitroindazoles have shown considerable promise as antiparasitic agents, particularly against protozoan parasites like Leishmania and Trypanosoma. The mechanism is often attributed to the bioreduction of the nitro group within the parasite, leading to the formation of cytotoxic radicals.
-
1-Methyl-Nitroindazole Derivatives: Studies on 1-substituted-5-nitroindazoles have demonstrated significant antichagasic (anti-Trypanosoma cruzi) activity. For instance, a series of 1-methyl-5-nitro-2-(substituted-benzyl)-1,2-dihydro-3H-indazol-3-ones showed potent activity against T. cruzi epimastigotes.[1] This suggests that the 1-methyl-5-nitroindazole scaffold is a viable starting point for the development of new trypanocidal agents.
-
2-Methyl-Nitroindazole Derivatives: While less explored for their antiparasitic properties, the 2-methyl-nitroindazole scaffold is also of interest. A study on 3-chloro-6-nitro-1H-indazole derivatives revealed potent antileishmanial activity.[2] Although these compounds were not N-methylated, the study highlights the potential of the 6-nitroindazole core. The synthesis of 2-methyl-6-nitro-2H-indazole is well-documented, providing a foundation for future investigations into its antiparasitic potential.[3]
Comparative Insight: The position of the methyl group likely influences the molecule's interaction with parasitic reductases. Differences in the electronic environment and steric hindrance around the nitro group could lead to differential rates of activation and, consequently, varying levels of antiparasitic potency. Further research is needed to directly compare the antiparasitic efficacy of 1-methyl and 2-methyl isomers.
Anticancer Activity
The cytotoxic potential of nitro-heterocycles makes them attractive candidates for anticancer drug development. Their ability to induce cell death, particularly in the hypoxic environment of solid tumors where nitroreductase activity is often elevated, is a key area of investigation.
-
1-Methyl-Nitroindazole Derivatives: Derivatives of 1H-indazole have been explored for their antiproliferative effects. For example, a series of 1H-indazole derivatives were evaluated for their activity against various human cancer cell lines, with some compounds showing potent inhibition of kinases like EGFR.[4] While not all of these were nitro-substituted, it establishes the potential of the 1-substituted indazole scaffold in oncology.
-
2-Methyl-Nitroindazole Derivatives: The 2-methyl-nitroindazole scaffold is notably a key intermediate in the synthesis of the FDA-approved anticancer drug, Pazopanib.[5] Pazopanib is a multi-target tyrosine kinase inhibitor, and its synthesis involves a 2,3-dimethyl-6-nitro-2H-indazole intermediate. This association strongly suggests that the 2-methyl-nitroindazole core is compatible with potent anticancer activity.
Comparative Insight: The differential positioning of the methyl group could affect the overall topology of the molecule, influencing its ability to fit into the binding pockets of cancer-related enzymes like kinases. The success of a 2-methyl-indazole derivative in an approved drug suggests this substitution pattern may be favorable for kinase inhibition.
Enzyme Inhibition
The ability of nitroindazoles to act as enzyme inhibitors is an emerging area of interest, with potential applications in neurodegenerative diseases and other conditions.
-
1-Methyl-Nitroindazole Derivatives: Research has pointed towards 1-methyl-nitroindazole derivatives as potential inhibitors of nitric oxide synthase (NOS). For example, 1-methyl-7-nitroindazole-3-carboxylic acid has been investigated as a potential nNOS inhibitor, building on the known activity of the parent compound, 7-nitroindazole.[6][7]
-
2-Methyl-Nitroindazole Derivatives: While specific studies on 2-methyl-nitroindazoles as enzyme inhibitors are limited, the broader class of nitroindazoles has been shown to inhibit monoamine oxidase (MAO).[8] Given that the 2-methyl substitution is present in other biologically active molecules, it is plausible that 2-methyl-nitroindazoles could also exhibit inhibitory activity against various enzymes.
Comparative Insight: The N1 versus N2 methylation will alter the molecule's dipole moment and its ability to act as a hydrogen bond donor/acceptor, which are critical for enzyme-inhibitor interactions. For enzymes like NOS and MAO, where specific binding orientations are crucial for inhibition, the position of the methyl group could be a key determinant of potency and selectivity.
Data Summary
The following table summarizes the known and potential biological activities of 1-methyl and 2-methyl nitroindazoles based on the available literature. It is important to note the lack of direct comparative data.
| Biological Activity | 1-Methyl-Nitroindazoles | 2-Methyl-Nitroindazoles |
| Antiparasitic | Derivatives have shown potent activity against Trypanosoma cruzi.[1] | The core scaffold is present in compounds with antileishmanial activity, but direct data on methylated derivatives is lacking.[2] |
| Anticancer | The 1-substituted indazole scaffold is found in compounds with kinase inhibitory activity.[4] | A key intermediate in the synthesis of the approved anticancer drug Pazopanib.[5] |
| Enzyme Inhibition | Derivatives are being explored as potential nitric oxide synthase (NOS) inhibitors.[6][7] | The broader nitroindazole class shows monoamine oxidase (MAO) inhibitory activity, suggesting potential for 2-methyl derivatives.[8] |
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments to compare the biological activities of 1-methyl and 2-methyl nitroindazoles.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1-methyl and 2-methyl nitroindazole compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
MTT Assay Workflow
Antileishmanial Activity Assay
This protocol outlines the steps to assess the in vitro activity of the compounds against Leishmania promastigotes.
Protocol:
-
Parasite Culture: Culture Leishmania promastigotes in appropriate medium until they reach the mid-logarithmic growth phase.
-
Compound Preparation: Prepare serial dilutions of the 1-methyl and 2-methyl nitroindazole compounds in the culture medium.
-
Treatment: Add the compound dilutions to a 96-well plate containing the promastigotes at a density of 1 x 10^6 parasites/mL.
-
Incubation: Incubate the plates at the appropriate temperature for Leishmania (e.g., 26°C) for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent and incubate for another 4-24 hours. Measure fluorescence or absorbance to determine parasite viability.[12]
-
Data Analysis: Calculate the IC50 values for each compound.
Antileishmanial Assay Workflow
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A and MAO-B enzymes.
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and serial dilutions of the 1-methyl and 2-methyl nitroindazole compounds.
-
Pre-incubation: Add the enzyme and compound dilutions to a 96-well plate and pre-incubate for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a substrate solution (e.g., kynuramine) and a detection reagent (e.g., horseradish peroxidase and a fluorogenic substrate).[13][14]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MAO Inhibition Assay Workflow
Conclusion and Future Directions
The comparative analysis of 1-methyl- and 2-methyl-nitroindazoles reveals a significant gap in our understanding of their structure-activity relationships. While both isomeric scaffolds are present in compounds with promising biological activities, a lack of direct comparative data hinders rational drug design efforts. The 1-methyl-nitroindazole framework has shown potential in the development of antiparasitic agents, while the 2-methyl-nitroindazole core is a validated component of an approved anticancer drug.
Future research should prioritize the synthesis and direct comparative evaluation of 1-methyl- and 2-methyl-nitroindazole isomers across a range of biological assays, including those for antiparasitic, anticancer, and enzyme inhibitory activities. Such studies will provide invaluable data for elucidating the precise influence of N-methylation on the biological profile of this important heterocyclic scaffold and will undoubtedly accelerate the development of novel nitroindazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]
- 6. CAS 5228-48-8: 2-Methyl-5-nitro-2H-indazole | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT (Assay protocol [protocols.io]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cutting Edge: A Comparative Guide to 5-Nitroindazolin-3-one Derivatives for Anti-Trypanosoma cruzi Drug Discovery
Chagas disease, a silent and neglected parasitic illness caused by Trypanosoma cruzi, continues to pose a significant public health challenge in Latin America and increasingly across the globe.[1][2] For decades, the therapeutic arsenal has been limited to two nitroheterocyclic drugs, benznidazole and nifurtimox.[3][4][5][6] However, their efficacy, particularly in the chronic stage of the disease, is limited, and they are often associated with severe side effects that can lead to treatment discontinuation.[1][2] Furthermore, the emergence of drug-resistant T. cruzi strains underscores the urgent need for novel, safer, and more effective chemotherapeutic agents.[3][4][5]
In the quest for new anti-trypanosomal compounds, 5-nitroindazolin-3-one derivatives have emerged as a promising class of molecules.[1][7][8][9] This guide provides a comprehensive in vitro evaluation of these derivatives, comparing their performance against existing treatments and detailing the experimental protocols necessary for their assessment. We will delve into their mechanism of action, analyze their efficacy against various life stages of T. cruzi, and provide a framework for their preclinical evaluation.
The Promise of the Nitro Group: A Shared Mechanism with a Modern Twist
The trypanocidal activity of 5-nitroindazolin-3-one derivatives, much like benznidazole and nifurtimox, is intrinsically linked to the presence of a nitro group.[2][8][10] These compounds act as prodrugs that are activated within the parasite by a type I nitroreductase (NTR), an enzyme absent in mammals.[3][6][11] This parasite-specific activation is crucial as it ensures selective toxicity. The NTR-catalyzed reduction of the nitro group generates reactive oxygen species (ROS) and other toxic metabolites that induce oxidative stress, leading to parasite apoptosis.[2][8][12]
However, a critical point of differentiation lies in the potential for these novel derivatives to overcome existing resistance mechanisms. Resistance to benznidazole and nifurtimox often arises from the downregulation or mutation of the NTR enzyme, hindering the activation of these prodrugs.[3][4][5][11] The diverse chemical scaffolds of the 5-nitroindazolin-3-one series offer the possibility of identifying compounds that are more efficiently recognized and activated by T. cruzi's NTR, or that may even engage alternative metabolic pathways, thereby circumventing established resistance.
Comparative In Vitro Efficacy: A Head-to-Head Analysis
The true potential of a new drug candidate is revealed through rigorous comparative studies. Below, we summarize the in vitro performance of representative 5-nitroindazolin-3-one derivatives against different life stages of T. cruzi, benchmarked against the current standard of care, benznidazole.
Activity Against T. cruzi Life Stages
The life cycle of T. cruzi involves distinct morphological and metabolic forms: the replicative epimastigotes found in the insect vector, the infective bloodstream trypomastigotes, and the intracellular amastigotes that replicate within host cells.[7][13] An ideal drug candidate should be effective against the clinically relevant intracellular amastigote stage.
| Compound | Epimastigote IC₅₀ (µM) | Trypomastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) | Cytotoxicity (CC₅₀, Vero cells) (µM) | Selectivity Index (SI) (CC₅₀/Amastigote IC₅₀) |
| Benznidazole (Reference) | ~20-40 | ~10-20 | ~1.5-5 | >100 | >20-67 |
| 5-nitro-2-picolyl-indazolin-3-one (5a) | 1.1 ± 0.3 | 5.4 ± 1.0 | Not Reported | >100 | Superior to Nifurtimox |
| 1-(2-aminoethyl)-2-benzyl-5-nitroindazolin-3-one (16) | Not Reported | Not Reported | 0.41 | >200 | >487.80 |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitroindazolin-3-one (24) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 2-Benzyl-1-propyl-5-nitroindazolin-3-one (22) | Not Reported | Not Reported | < 5 | >150 | >30 |
| 2-Benzyl-1-butyl-5-nitroindazolin-3-one (24) | Not Reported | Not Reported | < 5 | >150 | >30 |
Note: Data is compiled from multiple sources and assay conditions may vary.[7][8][9][12] This table is for comparative purposes.
As the data indicates, several 5-nitroindazolin-3-one derivatives exhibit potent activity against the intracellular amastigote form of T. cruzi, with some compounds demonstrating significantly lower IC₅₀ values than the reference drug, benznidazole.[7][9] Crucially, these compounds often display a high selectivity index, indicating low cytotoxicity to mammalian host cells and a favorable therapeutic window.[7][9]
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of these findings, standardized and well-controlled in vitro assays are paramount. Here, we provide detailed protocols for the key experiments required to evaluate the efficacy of 5-nitroindazolin-3-one derivatives.
Anti-Amastigote Assay using β-Galactosidase-Expressing Parasites
This high-throughput colorimetric assay is a cornerstone for screening compounds against the intracellular replicative stage of T. cruzi.[14]
Workflow Diagram:
Caption: Workflow for the anti-amastigote assay.
Methodology:
-
Cell Seeding: Seed Vero cells in 96-well microplates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% fetal bovine serum (FBS) and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Infection: Infect the Vero cell monolayers with trypomastigotes of a T. cruzi strain engineered to express β-galactosidase at a multiplicity of infection (MOI) of 10:1 (parasites:cell).[14]
-
Incubation and Washing: Incubate the infected cells for 18-24 hours to allow for parasite invasion. After incubation, wash the wells with phosphate-buffered saline (PBS) to remove any remaining extracellular trypomastigotes.
-
Compound Addition: Add fresh culture medium containing serial dilutions of the 5-nitroindazolin-3-one derivatives to the wells. Include benznidazole as a positive control and untreated infected cells as a negative control.
-
Treatment Incubation: Incubate the plates for an additional 72-96 hours at 37°C and 5% CO₂.
-
Substrate Addition: Following incubation, add chlorophenol red-β-D-galactopyranoside (CPRG) to the wells.
-
Readout: Incubate for 4-6 hours and measure the absorbance at 590 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable intracellular amastigotes.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the compound concentration.
Cytotoxicity Assay against Mammalian Cells
It is essential to assess the toxicity of the compounds against a mammalian cell line to determine their selectivity.
Workflow Diagram:
Caption: Workflow for the cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed Vero or HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[15]
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[16]
-
Viability Assessment: Add a resazurin-based solution to each well and incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.[16]
-
Readout: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the Selectivity Index (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over the host cells.
Future Directions and Concluding Remarks
The in vitro data strongly supports the continued investigation of 5-nitroindazolin-3-one derivatives as a viable alternative to the current, inadequate treatments for Chagas disease. Their potent anti-trypanosomal activity, coupled with high selectivity, positions them as promising candidates for further preclinical development.
The next logical steps involve in vivo efficacy studies in murine models of T. cruzi infection to assess their ability to reduce parasitemia and clear tissue parasite burden.[7][9] Pharmacokinetic and toxicological profiling will also be critical to determine their drug-like properties and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase [jove.com]
- 15. Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of novel compounds against Trypanosoma cruzi using AlphaFold structures - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cytotoxicity of Nitroindazole Derivatives on Normal Cell Lines
A Senior Application Scientist's Perspective on Methodologies and Comparative Analysis
For researchers and drug development professionals, the evaluation of a compound's toxicity against normal, healthy cells is a cornerstone of preclinical assessment. This guide provides an in-depth, technical comparison of methodologies to assess the cytotoxicity of nitroindazole derivatives, a class of heterocyclic compounds with broad therapeutic potential. By understanding the nuances of these assays and the structure-activity relationships that govern cytotoxicity, researchers can more effectively design and interpret preclinical safety studies.
Introduction to Nitroindazole Derivatives and the Imperative of Cytotoxicity Screening
Nitroindazole derivatives are a versatile scaffold in medicinal chemistry, with demonstrated efficacy in various domains, including as anticancer and antimicrobial agents.[1][2] The biological activity of these compounds is often linked to the nitro group, which can be reduced within cells to form reactive intermediates that induce cellular damage.[3][4] This mechanism, while effective against target cells like cancer or microbial pathogens, also poses a risk to healthy host cells. Therefore, a thorough assessment of their cytotoxicity on normal cell lines is a critical step in the drug development pipeline to establish a therapeutic window and predict potential side effects.
This guide will delve into the practical aspects of cytotoxicity testing, comparing common assays and providing detailed protocols. We will also explore the mechanistic underpinnings of nitroindazole-induced cell death and present a comparative analysis of cytotoxicity data for representative compounds.
Part 1: Foundational Cytotoxicity Assays: A Comparative Overview
The choice of cytotoxicity assay is critical and depends on the specific research question and the suspected mechanism of cell death. Here, we compare three widely used methods: MTT, LDH, and apoptosis assays.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in turn is often correlated with cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of metabolically active cells.[6]
-
Principle: Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells.
-
Endpoint: Colorimetric measurement of formazan crystals.
-
Advantages: High-throughput, relatively inexpensive, and well-established.[5]
-
Limitations: Can be influenced by changes in cellular metabolism that are not directly related to cell death. Some compounds may also interfere with the MTT reduction reaction.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[7][8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[7]
-
Principle: Measurement of LDH enzyme activity in the culture supernatant.
-
Endpoint: Colorimetric or fluorometric detection of LDH-catalyzed reactions.[7]
-
Advantages: Directly measures cell death associated with membrane damage (necrosis). It is also a non-destructive assay for the remaining cells.[9]
-
Limitations: Less sensitive for detecting apoptosis, as membrane integrity is often maintained in the early stages. The LDH in the supernatant has a half-life of approximately 9 hours.[8]
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[10][11] A variety of assays are available to detect the hallmark features of apoptosis.
-
Key Apoptotic Events & Assays:
-
Caspase Activation: Caspases are a family of proteases that are activated early in the apoptotic cascade. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9).[12]
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be fluorescently labeled for detection by flow cytometry or fluorescence microscopy.[13][14]
-
DNA Fragmentation (TUNEL Assay): A late-stage event in apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks.[14]
-
-
Advantages: Provides mechanistic insight into the mode of cell death.[11] Can distinguish between apoptosis and necrosis.[12]
-
Limitations: Can be more complex and time-consuming than viability or necrosis assays. The timing of the assay is critical to capture the transient events of apoptosis.[10]
Part 2: Experimental Protocols
To ensure reproducibility and accuracy, detailed and validated protocols are essential. The following are step-by-step methodologies for the MTT and LDH assays.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a generalized guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
96-well flat-bottom microplates
-
Normal cell line of interest (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
Nitroindazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitroindazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest drug concentration).[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[15] During this time, viable cells will convert the MTT into purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Detailed Protocol: LDH Cytotoxicity Assay
This protocol provides a general framework for measuring LDH release.
Materials:
-
96-well flat-bottom microplates
-
Normal cell line of interest
-
Complete cell culture medium
-
Nitroindazole derivatives
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up the following controls on each plate:[8]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most kits) to induce 100% cell death.
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[9] Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[16]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions (typically 50 µL).[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction: Add the stop solution provided in the kit to each well (typically 50 µL).[16]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
Part 3: Comparative Cytotoxicity Data
To provide a practical context, the following table summarizes hypothetical cytotoxicity data for two representative 5-nitroindazole derivatives (Compound A and Compound B) and a standard chemotherapeutic agent, Doxorubicin, against a normal human fibroblast cell line (e.g., MRC-5 or CCD-1072Sk).
| Compound | IC₅₀ (µM) on Normal Fibroblasts (MTT Assay, 48h) | % Cytotoxicity at 10 µM (LDH Assay, 48h) | Predominant Mechanism of Cell Death |
| Compound A | 25.5 | 15.2% | Apoptosis |
| Compound B | 8.2 | 45.8% | Necrosis |
| Doxorubicin | 1.8 | 62.5% | Apoptosis and Necrosis |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher cytotoxicity.[17]
Interpretation of Data:
-
Compound A exhibits moderate cytotoxicity with a preference for inducing apoptosis. Its higher IC₅₀ value compared to Doxorubicin suggests a potentially better safety profile.
-
Compound B is significantly more cytotoxic than Compound A and appears to induce cell death primarily through necrosis, as indicated by the higher LDH release.
-
Doxorubicin , a well-known cytotoxic agent, shows high toxicity at a low concentration, inducing both apoptosis and necrosis.[18][19]
Part 4: Mechanistic Insights and Structure-Activity Relationships
The cytotoxicity of nitroimidazoles and related nitroaromatic compounds is often linked to the one-electron reduction potential of the nitro group.[20][21]
Proposed Mechanism of Cytotoxicity
The general mechanism involves the enzymatic reduction of the nitro group to form a nitro radical anion.[3] Under aerobic conditions, this radical can transfer an electron to molecular oxygen, generating superoxide radicals and regenerating the parent nitro compound in a futile cycle of redox cycling. This process leads to oxidative stress. Under hypoxic conditions, further reduction can lead to the formation of highly reactive species like nitroso and hydroxylamine derivatives, which can directly damage cellular macromolecules, including DNA.[3][20]
Visualizing the Cytotoxicity Pathway
Caption: Proposed mechanism of nitroindazole-induced cytotoxicity.
Structure-Activity Relationship (SAR) Considerations
The position and nature of substituents on the indazole ring can significantly influence the cytotoxicity of these derivatives.
-
Electron-withdrawing groups can increase the reduction potential of the nitro group, potentially leading to enhanced cytotoxicity.[3]
-
Lipophilicity plays a crucial role in cell permeability. An optimal balance of lipophilicity is required for the compound to cross the cell membrane and reach its intracellular targets.
-
Steric hindrance around the nitro group can affect its interaction with cellular reductases, thereby modulating its bioactivation and cytotoxicity.
A recent study on 5-nitroindazole derivatives highlighted that hydrophilic fragments substituted at certain positions can play a key role in improving the selectivity profile of this class of compounds.[22]
Conclusion
The assessment of cytotoxicity of nitroindazole derivatives on normal cell lines is a multifaceted process that requires a careful selection of assays and a thorough understanding of their underlying principles. By employing a combination of metabolic, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive toxicity profile of their compounds of interest. Furthermore, an appreciation of the structure-activity relationships can guide the design of new derivatives with improved efficacy and a more favorable safety profile. This guide serves as a foundational resource for researchers embarking on the preclinical evaluation of this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
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- 22. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparison of nitroimidazole and nitroindazole biological activities
An In-Depth Comparative Guide to the Biological Activities of Nitroimidazoles and Nitroindazoles
Introduction: The Nitroaromatic Scaffolds in Medicinal Chemistry
In the landscape of drug discovery, the nitroaromatic scaffolds of nitroimidazole and nitroindazole represent two classes of heterocyclic compounds with profound and versatile biological activities. Historically, nitroimidazoles, such as metronidazole, have become cornerstone therapies for anaerobic bacterial and protozoal infections. Their utility has since expanded into oncology, where they function as hypoxia-activated prodrugs and radiosensitizers for cancer treatment.[1]
The nitroindazole scaffold, a bicyclic analogue, has also emerged as a promising platform for developing new therapeutic agents.[2] While sharing the critical nitro group responsible for bioreductive activation, the fused ring system of nitroindazoles alters the molecule's electronic properties, stereochemistry, and potential for protein binding, leading to a distinct pharmacological profile.
This guide offers a comparative analysis of the biological activities of nitroimidazoles and nitroindazoles, grounded in experimental data and mechanistic insights. We will dissect their roles as antimicrobial, anticancer, and radiosensitizing agents, providing researchers and drug development professionals with a clear, evidence-based understanding of their respective strengths and therapeutic potential.
Core Chemical Structures: A Tale of Two Rings
The fundamental difference between the two scaffolds lies in the fusion of a benzene ring to the imidazole core in nitroindazoles. This structural variance is the primary determinant of their differing physicochemical properties and, consequently, their biological activities.
Caption: Core structures of 5-Nitroimidazole and 6-Nitroindazole.
Antimicrobial Activity: Targeting Anaerobic Pathogens
The most established therapeutic application for nitroimidazoles is in the treatment of infections caused by anaerobic bacteria and protozoa.[3] This activity is critically dependent on the hypoxic or anaerobic environment in which these organisms thrive.
Mechanism of Action: Bioreductive Activation
Nitroimidazoles are prodrugs that are selectively activated within anaerobic microorganisms.[3] The process begins with the diffusion of the drug into the cell, where the nitro group undergoes a one-electron reduction, a reaction catalyzed by microbial nitroreductases that is inhibited by oxygen.[][5][6] This reduction creates a highly reactive nitro radical anion.[6] This radical can then undergo further reduction or react with intracellular macromolecules, most notably DNA, causing strand breaks and helical structure destabilization, which ultimately leads to microbial cell death.[][7]
While less extensively studied, the antimicrobial mechanism of nitroindazoles is presumed to follow the same bioreductive pathway, leveraging the electron-accepting nature of the nitro group to generate cytotoxic radicals under anaerobic conditions.
Caption: General mechanism of nitroaromatic prodrug activation.
Comparative Efficacy
Direct comparative studies between nitroimidazole and nitroindazole derivatives are limited. However, by compiling data from various studies, we can infer their relative potency. Nitroimidazoles like metronidazole and tinidazole are highly effective against a broad spectrum of anaerobes and protozoa.[] Newer derivatives have been synthesized to improve efficacy and pharmacokinetic profiles.[8]
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Nitroimidazole | Metronidazole | Bacteroides fragilis | 0.5 - 2.0 | [] |
| Nitroimidazole | Tinidazole | Giardia lamblia | ~0.3 | [] |
| Nitroimidazole | Secnidazole Analog (11) | Escherichia coli | 1.56 - 3.13 | [8] |
| Nitroindazole | 3-chloro-6-nitroindazole | Leishmania donovani | ~5.0 (IC50) | [2] |
Note: MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values are presented. Lower values indicate higher potency.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
-
Prepare Stock Solution: Dissolve the test compound (nitroimidazole or nitroindazole derivative) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate liquid growth medium (e.g., Brucella Broth for anaerobes). This creates a gradient of drug concentrations.[11]
-
Inoculum Preparation: Culture the target microorganism to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate under conditions appropriate for the test organism (e.g., 37°C in an anaerobic chamber for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Anticancer Activity: Exploiting Tumor Hypoxia
Solid tumors often contain regions of low oxygen, or hypoxia, which contributes to resistance to conventional therapies.[12] Nitroimidazoles and nitroindazoles can selectively target these hypoxic cells, acting as hypoxia-activated prodrugs.[13][14]
Mechanism of Action: Hypoxia-Selective Cytotoxicity
The mechanism mirrors that of antimicrobial activity but occurs within the hypoxic microenvironment of a tumor.[12] Cellular reductases, which are often upregulated in cancer cells, reduce the nitro group to generate cytotoxic radicals.[13] These radicals induce DNA damage and bind to cellular proteins, leading to replication stress, cell cycle arrest, and ultimately, cell death.[12][15] This selective activation in hypoxic zones minimizes damage to normally oxygenated, healthy tissues. Some imidazole derivatives may also exert anticancer effects by interfering with DNA synthesis or inhibiting key enzymes like heme oxygenase.[16][17]
Comparative Efficacy
Studies have demonstrated the cytotoxic potential of both compound classes against various cancer cell lines, particularly under hypoxic conditions. The 6-nitro substitution on the indazole ring appears to be a key contributor to cytotoxic effects.[2]
| Compound Class | Representative Compound | Cancer Cell Line | Activity (IC50/LC50 µM) | Condition | Reference |
| Nitroimidazole | N-methyl-nitroimidazole | A549 (Lung) | ~20 | Normoxic | [16][17] |
| Nitroimidazole | N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | ~16.7 | Normoxic | [16][17] |
| Nitroimidazole | Evofosfamide (TH-302) | HCT116 (Colon) | ~4.69 (IC50) | Hypoxic | [14] |
| Nitroindazole | 6-nitro-benzo[g]indazole | NCI-H460 (Lung) | 5 - 15 | Normoxic | [2] |
Note: IC50 (Half-maximal Inhibitory Concentration) and LC50 (Lethal Concentration, 50%) values are presented.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic or cytostatic activity.[18]
Caption: Workflow for assessing compound cytotoxicity via MTT assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[19]
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours. Include vehicle-only controls (e.g., DMSO) and a positive control (e.g., Doxorubicin).[18]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]
-
Formazan Solubilization: Remove the culture medium and add a solvent like DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and calculate the IC50 value.[18]
Radiosensitizing Activity: Enhancing Radiation Therapy
Hypoxic tumor cells are notoriously resistant to radiation therapy because oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal.[20] Electron-affinic compounds like nitroimidazoles can mimic the role of oxygen, thereby sensitizing hypoxic cells to radiation.[20][21]
Mechanism of Action: The Oxygen Mimetic Effect
Ionizing radiation generates free radicals on DNA. In well-oxygenated cells, molecular oxygen reacts with these radicals to form organic peroxides, which are stable and irreparable lesions, leading to cell death.[21] In hypoxic cells, these radicals can be chemically repaired by intracellular reducing agents like glutathione.
Nitroimidazoles and nitroindazoles, due to their high electron affinity, can substitute for oxygen.[20] They react with the radiation-induced DNA radicals, forming adducts that prevent repair and "fix" the damage, thus restoring radiation sensitivity to hypoxic cells.[15][21] This makes them potent radiosensitizers. The 2-nitroimidazoles are generally more efficient radiosensitizers than 5-nitroimidazole analogues due to their higher electron affinity.[22]
Comparative Efficacy
Nitroimidazoles have been extensively studied as radiosensitizers, with compounds like misonidazole and nimorazole being evaluated in clinical trials.[20][23] While effective, early generations were limited by neurotoxicity.[20] Second-generation compounds like etanidazole were designed to be more hydrophilic to reduce this toxicity.[20] Data on nitroindazole radiosensitizers is less common, but their structural and electronic properties suggest similar potential.
| Compound Class | Representative Compound | In Vitro Model | Sensitizer Enhancement Ratio (SER) | Reference |
| Nitroimidazole | Misonidazole | V-79 Cells | ~1.8 at 1 mM | [22] |
| Nitroimidazole | Etanidazole | V-79 Cells | ~1.7 at 1 mM | [23] |
| Nitroimidazole | RA-263 (2-nitroimidazole) | V-79 Cells | More potent than misonidazole | [24] |
Note: The Sensitizer Enhancement Ratio (SER) is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizer. A higher SER indicates greater radiosensitizing activity.
Experimental Protocol: Clonogenic Survival Assay
The clonogenic assay is the gold standard in radiation biology for measuring cell reproductive death after treatment with ionizing radiation, with or without a radiosensitizer.[25]
Caption: Workflow for assessing radiosensitizing effect via clonogenic assay.
-
Cell Seeding: Prepare a single-cell suspension and plate a precise number of cells into 6-well plates or culture dishes. The number of cells seeded is increased for higher radiation doses to ensure a countable number of surviving colonies (e.g., 200 cells for 2 Gy, 4000 for 8 Gy).[26]
-
Drug Treatment: Add the radiosensitizing agent at the desired concentration to the cells and incubate for a specific period before irradiation, typically under hypoxic conditions to assess sensitization.
-
Irradiation: Expose the plates to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Return the plates to the incubator for 7-14 days, allowing each surviving cell to proliferate and form a colony.[27]
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 4% paraformaldehyde. Stain the colonies with 0.5% crystal violet.[25]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[27]
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each dose. Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve. The SER can be calculated by comparing the curves with and without the sensitizer.
Conclusion and Future Directions
Both nitroimidazoles and nitroindazoles are potent, biologically active scaffolds whose therapeutic value is intrinsically linked to their bioreductive activation under hypoxic conditions.
-
Nitroimidazoles are well-established antimicrobial agents and have been extensively explored as anticancer agents and radiosensitizers, though clinical success in oncology has been hampered by toxicity.[][28] Current research focuses on developing next-generation derivatives with improved therapeutic windows.[8][14]
-
Nitroindazoles represent a less explored but highly promising class of compounds.[2] The fused bicyclic system offers a distinct chemical space for modification. Early data shows significant potential in anticancer and antiparasitic applications, suggesting that the nitroindazole scaffold is a versatile platform for developing novel therapeutics.[2]
For researchers, the path forward requires direct, head-to-head comparative studies to elucidate the specific advantages of each scaffold against various biological targets. A deeper investigation into the structure-activity relationships, particularly concerning the position of the nitro group and other substitutions, will be crucial for designing next-generation compounds with enhanced efficacy and reduced toxicity.[2] The experimental frameworks provided in this guide offer a robust starting point for such investigations.
References
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- 8. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
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- 22. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (RA-263) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Molecular Docking Studies of Nitroindazole Derivatives with Target Enzymes
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the molecular docking performance of nitroindazole derivatives against key enzymatic targets. We will delve into the causality behind experimental choices in molecular docking, present supporting data, and offer a detailed, self-validating protocol for your own investigations. Our focus will be on two primary therapeutic targets: parasitic nitroreductases and mammalian Nitric Oxide Synthases (NOS).
Introduction: The Therapeutic Promise of Nitroindazole Derivatives
Nitroindazole derivatives are a class of heterocyclic compounds that have emerged as promising scaffolds in medicinal chemistry. Their biological activity is often linked to the presence of a nitro group, which can be crucial for their mechanism of action.[1] These compounds have shown significant potential as inhibitors of enzymes in pathogenic protozoa, such as those causing Chagas disease and leishmaniasis, as well as mammalian enzymes like Nitric Oxide Synthases (NOS), which are implicated in various neurological and inflammatory conditions.[2][3] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an invaluable tool for understanding the structure-activity relationships (SAR) of these derivatives and for designing more potent and selective inhibitors.[4]
Comparative Docking Analysis: Nitroindazole Derivatives vs. Parasitic Enzymes
A key target for nitroindazole-based anti-parasitic drugs is nitroreductase (NTR), an enzyme found in various protozoa, including Trypanosoma cruzi, the causative agent of Chagas disease.[5] This enzyme can activate nitro-compounds, leading to the production of cytotoxic reactive oxygen species within the parasite.[2]
A comparative molecular docking study of a series of nitroindazole and indazolone derivatives against T. cruzi nitroreductase (TcNTR) provides valuable insights into their inhibitory potential. The docking scores, which estimate the binding affinity, for a selection of these compounds are presented below. A more negative docking score generally indicates a stronger predicted binding affinity.[5]
| Compound | Docking Score (kcal/mol) | Experimental Activity (IC50 against T. cruzi) |
| Nifurtimox (Reference) | -8.5 | Active |
| Derivative 1 | -8.7 | 17.3 ± 0.5 µM (against T. gondii) |
| Derivative 5a | -9.0 | Not specified |
| Derivative 5b | -8.6 | Not specified |
| Derivative 7 | -8.8 | 22.4 ± 0.8 µM |
Table 1: Comparative docking scores of selected nitroindazole derivatives against Trypanosoma cruzi nitroreductase.[5]
Analysis of Binding Interactions:
The most potent compounds in this series, such as derivatives 5a and 7 , exhibited strong binding affinities in silico.[5] Analysis of their docked poses reveals key interactions within the TcNTR active site. These interactions often involve hydrogen bonds with amino acid residues like Ser, Tyr, and Arg, as well as π-π stacking interactions with aromatic residues. The nitro group of the indazole core frequently plays a crucial role in forming hydrogen bonds and electrostatic interactions, anchoring the inhibitor within the active site.
The workflow for such a comparative docking study is outlined below:
Comparative Docking Analysis: Nitroindazole Derivatives vs. Nitric Oxide Synthases (NOS)
A primary mammalian target for nitroindazole derivatives is the family of Nitric Oxide Synthases (NOS).[2] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The overproduction of nitric oxide by nNOS is linked to neurodegenerative diseases, making selective nNOS inhibitors of great therapeutic interest.[2] 7-Nitroindazole (7-NI) is a well-known inhibitor of nNOS.[2]
| Derivative | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) |
| 7-Nitroindazole | 0.47 | 28 | 33 |
| 3-Bromo-7-nitroindazole | 0.17 | 0.86 | 0.29 |
Table 2: In vitro inhibitory activity (IC50) of nitroindazole derivatives against NOS isoforms.
The data indicates that substitutions on the indazole ring, such as the bromine in 3-bromo-7-nitroindazole, can significantly impact potency and selectivity. A molecular docking study would be instrumental in elucidating the structural basis for these differences.
The following diagram illustrates the general mechanism of NOS inhibition by nitroindazole derivatives.
Experimental Protocol: Molecular Docking of Nitroindazole Derivatives against nNOS
This section provides a detailed, step-by-step protocol for performing molecular docking of nitroindazole derivatives against neuronal nitric oxide synthase (nNOS) using AutoDock Tools and AutoDock Vina. This protocol is designed to be self-validating by first redocking a known inhibitor.
4.1. Software and Prerequisites:
-
AutoDock Tools (ADT): A graphical user interface for preparing docking simulations.
-
AutoDock Vina: The docking engine.
-
A 3D structure of nNOS: For this protocol, we will use the PDB entry 1M9T , which is the oxygenase domain of human nNOS co-crystallized with 3-bromo-7-nitroindazole.
-
3D structures of nitroindazole derivatives: These can be drawn using chemical drawing software and saved in a suitable format like .mol2 or .sdf.
4.2. Protocol Validation: Redocking the Co-crystallized Ligand
Before docking novel compounds, it is crucial to validate the docking protocol by redocking the co-crystallized ligand (3-bromo-7-nitroindazole in 1M9T) back into the active site. A successful validation is generally considered when the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[6]
4.3. Step-by-Step Methodology:
Step 1: Receptor Preparation
-
Load the PDB file (1M9T) into AutoDock Tools.
-
Clean the protein:
-
Remove water molecules: Edit -> Delete Water.
-
Remove any other heteroatoms not part of the protein or the heme group.
-
-
Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar Only.
-
Compute Gasteiger charges: Edit -> Charges -> Compute Gasteiger.
-
Save the prepared receptor as a .pdbqt file: Grid -> Macromolecule -> Choose, select the protein, and save as 1M9T_protein.pdbqt.
Step 2: Ligand Preparation
-
For protocol validation:
-
Extract the co-crystallized ligand (3-bromo-7-nitroindazole) into a new file.
-
Load the ligand into ADT.
-
AutoDock will automatically detect the root and set up rotatable bonds.
-
Save as ligand_native.pdbqt.
-
-
For new nitroindazole derivatives:
-
Load your ligand file (e.g., in .mol2 format) into ADT.
-
Define the torsion tree to allow for conformational flexibility: Ligand -> Torsion Tree -> Detect Root.
-
Save the prepared ligand as a .pdbqt file (e.g., derivative_1.pdbqt).
-
Step 3: Grid Box Generation
-
Define the search space: The grid box should encompass the entire binding site.
-
Center the grid on the co-crystallized ligand: In ADT, with the 1M9T_protein.pdbqt loaded, go to Grid -> Grid Box.
-
Adjust the dimensions of the grid box to be large enough to allow for ligand movement (e.g., 25 x 25 x 25 Å).
-
Save the grid parameter file (.gpf) and the docking parameter file (.dpf).
Step 4: Running the Docking Simulation with AutoDock Vina
-
AutoDock Vina is run from the command line. The basic command is: vina --receptor 1M9T_protein.pdbqt --ligand your_ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
The config.txt file should contain the coordinates of the center of the grid box and its dimensions, for example: center_x = 15.190 center_y = 53.903 center_z = 16.917 size_x = 20 size_y = 20 size_z = 20
Step 5: Analysis of Results
-
Docking Scores: The output log file (log.txt) will contain the binding affinity scores (in kcal/mol) for the top predicted poses.
-
Binding Poses: The output.pdbqt file contains the coordinates of the docked ligand poses. These can be visualized in software like PyMOL or Chimera, superimposed with the receptor, to analyze the binding interactions (hydrogen bonds, hydrophobic interactions, etc.).
4.4. Special Considerations for Heme-Containing Enzymes:
When docking to heme-containing enzymes like NOS, it is important to ensure that the heme cofactor is correctly parameterized. In AutoDock Tools, the iron atom in the heme group may need to have its charge manually assigned.[7] It is also crucial to visually inspect the docking results to ensure that the interactions with the heme group are chemically reasonable.
Conclusion
Molecular docking is a powerful and cost-effective tool for the study of nitroindazole derivatives and their interactions with enzymatic targets. This guide has provided a comparative overview of their docking performance against both parasitic and mammalian enzymes, highlighting the importance of this technique in understanding structure-activity relationships. The detailed experimental protocol for docking against nNOS offers a robust framework for researchers to conduct their own in silico investigations. By combining computational predictions with experimental validation, the design and development of novel, potent, and selective nitroindazole-based therapeutics can be significantly accelerated.
References
- 1. researchgate.net [researchgate.net]
- 2. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Autodock – Biochemistry Computational Research Facility (BCRF) – UW–Madison [bcrf.biochem.wisc.edu]
- 7. researchgate.net [researchgate.net]
analyzing the effect of the nitro group position on trypanocidal activity
Commencing Data Gathering
I'm now starting to gather data, focusing on how the nitro group's location impacts the compounds' ability to kill trypanosomes. My initial searches are focused on relevant chemical structures and their corresponding activity reports. I'm aiming for a comprehensive overview before refining the search parameters.
Analyzing Search Results
I've moved on to analyzing the search results. I'm focusing on key articles and experimental data related to the nitro group's position and its effect on trypanocidal activity. I'm extracting data points like IC50 values and reviewing experimental methods. This information is crucial for building a solid comparison framework. My goal is to extract key data points on positional isomers.
Formulating Search Queries
I'm now formulating specific Google searches. My queries will focus on the impact of nitro group positioning on trypanocidal action, including structure-activity relationships, mechanisms of action, and relevant in vitro assays. I'm also looking at the mode of action of benznidazole and drug discovery efforts related to nitro compounds for Chagas disease.
Developing Search Strategies
I'm now putting together the search strategies. I've compiled a list of targeted search queries focused on the nitro group's position, structure-activity relationships, and the mechanisms of action for compounds against Trypanosoma cruzi. I'm also including queries about synthesis and evaluation, in vitro assays, nitroreductase, benznidazole's mode of action, and drug discovery. I anticipate this comprehensive approach will yield rich, relevant data.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-5-nitro-1H-indazol-3-amine
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Methyl-5-nitro-1H-indazol-3-amine (CAS No. 73105-48-3), a heterocyclic building block used in chemical research.[1][2]
This document moves beyond a simple checklist, explaining the causality behind each procedural step. The protocols described herein are designed as a self-validating system to ensure safety and compliance. However, this guide is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your EHS department and adhere to all local, state, and federal regulations.[3][4]
Hazard Identification and Risk Assessment
Understanding the hazard profile of a compound is the first step in managing its waste. This compound belongs to the nitroaromatic compound class. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally analogous compounds (e.g., nitroindazoles, nitrophenols, and nitroanilines) allows us to infer a reliable hazard profile.[5][6][7] Nitroaromatic compounds are often toxic, environmentally persistent, and require handling as hazardous waste.[5][8]
Based on this principle of analogy, the compound should be handled with the assumption that it possesses the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Supporting Sources |
| Acute Toxicity, Oral | बिंदु | Warning | H302: Harmful if swallowed. | [7][9] |
| Skin Irritation | बिंदु | Warning | H315: Causes skin irritation. | [7][9] |
| Eye Irritation | बिंदु | Warning | H319: Causes serious eye irritation. | [7][9] |
| Aquatic Hazard | No Pictogram | - | H412: Harmful to aquatic life with long lasting effects. | [6] |
Essential Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[6][10]
-
Body Protection: A standard laboratory coat. Ensure skin is not exposed.
The Core Principle: Segregation and Containment
The cornerstone of safe chemical waste management is the rigorous segregation of incompatible materials.[4][11] this compound is an organic compound and must not be mixed with incompatible waste streams, particularly strong oxidizing agents or acids, which could lead to vigorous, exothermic reactions.
The initial step in disposal is to correctly characterize and segregate the waste at the point of generation. This decision-making process is critical to prevent dangerous reactions within the waste container.
References
- 1. 73105-48-3 | this compound - Moldb [moldb.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
